Melagatran-d11
Description
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Properties
Molecular Formula |
C22H31N5O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
DKWNMCUOEDMMIN-BXLRSMTBSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Melagatran-d11: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Melagatran-d11, a deuterium-labeled stable isotope of the direct thrombin inhibitor, Melagatran. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.
Core Concepts: Understanding Melagatran and its Labeled Form
Melagatran is a potent, synthetic, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2] It binds competitively to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.[1][2] Melagatran was developed as the active form of the oral prodrug Ximelagatran, which was designed as an alternative to warfarin for anticoagulation therapy.[3] However, Ximelagatran was withdrawn from the market due to concerns about liver toxicity.
This compound is a stable isotope-labeled version of Melagatran, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical or biological properties of the molecule but increases its molecular weight. This key difference allows it to be used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic and metabolic studies using mass spectrometry.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of Melagatran is presented below.
| Property | Value | Reference |
| Molecular Formula (Melagatran) | C22H31N5O4 | |
| Molecular Weight (Melagatran) | 429.51 g/mol | |
| Molecular Formula (this compound) | C22H20D11N5O4 | |
| Molecular Weight (this compound) | 440.58 g/mol | |
| Thrombin Inhibition Constant (Ki) | 2 nM | |
| Plasma Half-life | Approximately 2 hours | |
| Bioavailability (subcutaneous) | Appears to be complete | |
| Protein Binding | Not significant | |
| Excretion | Primarily renal |
Primary Research Application of this compound
The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of Melagatran in biological matrices such as plasma and urine. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the stable isotope-labeled compound (this compound) is added to the biological sample containing the unlabeled analyte (Melagatran). Because this compound is chemically identical to Melagatran, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate and precise quantification of Melagatran by correcting for any analyte loss during sample processing and for variations in instrument response.
References
Melagatran-d11: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and experimental analysis of Melagatran-d11. This compound is the deuterated form of Melagatran, a potent and selective direct thrombin inhibitor.
Chemical Structure and Properties
This compound is an isotopically labeled version of Melagatran, where eleven hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.
Chemical Name: N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine-d11[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H20D11N5O4 | [1] |
| Molecular Weight | 440.58 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| pKa (Strongest Acidic) | 3.2 (Predicted for Melagatran) | [2] |
| pKa (Strongest Basic) | 11.48 (Predicted for Melagatran) | |
| Polar Surface Area | 148.61 Ų (Predicted for Melagatran) | |
| Hydrogen Bond Donor Count | 5 (Predicted for Melagatran) | |
| Hydrogen Bond Acceptor Count | 7 (Predicted for Melagatran) | |
| Rotatable Bond Count | 9 (Predicted for Melagatran) |
Mechanism of Action
Melagatran is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This targeted action makes it an effective anticoagulant. The mechanism of action for this compound is identical to that of Melagatran.
Below is a diagram illustrating the role of thrombin in the coagulation cascade and the inhibitory action of Melagatran.
Pharmacokinetics and the Deuterium Kinetic Isotope Effect
Melagatran is the active metabolite of the prodrug Ximelagatran. The introduction of deuterium in this compound can potentially alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if the cleavage of this bond is a rate-limiting step in the drug's metabolic pathway. This may result in a longer half-life and increased overall exposure (AUC) of the drug.
Table 2: Pharmacokinetic Parameters of Melagatran and Predicted Effects on this compound
| Parameter | Melagatran | Predicted Effect on this compound | Rationale |
| Half-life (t1/2) | ~4 hours | Increased | Slower metabolism due to the kinetic isotope effect. |
| Clearance (CL/F) | - | Decreased | Reduced rate of metabolic clearance. |
| Area Under the Curve (AUC) | - | Increased | Greater overall drug exposure due to reduced clearance. |
| Peak Plasma Concentration (Cmax) | - | Increased | Slower metabolism can lead to higher peak concentrations. |
| Volume of Distribution (Vd/F) | - | No significant change | Deuteration does not typically alter tissue distribution. |
Experimental Protocols
Synthesis of this compound
Quantification of this compound in Biological Matrices
This compound is commonly used as an internal standard for the quantification of Melagatran in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methods for Melagatran analysis.
4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)
Protocol:
-
Sample Pre-treatment: To a plasma sample, add an appropriate amount of this compound solution as an internal standard.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with a suitable organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water or a specific buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute Melagatran and this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.2.2 LC-MS/MS Analysis
Table 3: Exemplary LC-MS/MS Parameters for Melagatran Analysis
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase to elute the analyte |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Melagatran and this compound |
Thrombin Inhibition Assay
The inhibitory activity of this compound on thrombin can be assessed using a fluorometric assay. The principle involves the cleavage of a fluorogenic substrate by thrombin, and the reduction in fluorescence in the presence of an inhibitor is measured.
Protocol:
-
Reagent Preparation: Prepare solutions of thrombin, a fluorogenic thrombin substrate (e.g., AMC-based peptide), and various concentrations of this compound in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the thrombin solution, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm).
-
Data Analysis: Determine the initial reaction rates from the kinetic curves. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable tool for researchers in the field of anticoagulation. Its primary application is as an internal standard for the accurate quantification of Melagatran, but it also offers the potential for studying the pharmacokinetic effects of deuteration. The information and protocols provided in this guide are intended to support the design and execution of robust scientific investigations involving this compound.
References
- 1. Melagatran, a direct thrombin inhibitor, but not edoxaban, a direct factor Xa inhibitor, nor heparin aggravates tissue factor-induced hypercoagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Melagatran-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and isotopic labeling strategy for Melagatran-d11. Melagatran is a potent direct thrombin inhibitor, and its deuterated analogue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for analytical characterization.
Introduction
Melagatran, the active form of the prodrug ximelagatran, is a synthetic peptide-based anticoagulant.[1] Isotopically labeled versions of drug candidates are crucial tools in drug development, enabling sensitive and accurate quantification in biological matrices.[2] this compound, with a molecular formula of C22H20D11N5O4, is a stable isotope-labeled variant of Melagatran where eleven hydrogen atoms have been replaced by deuterium.[3] This guide details a likely synthetic pathway commencing with the preparation of the key deuterated intermediate, (R)-cyclohexyl-d11-glycine, followed by its incorporation into the final Melagatran structure.
Proposed Synthetic Pathway
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of (R)-cyclohexyl-d11-glycine. This crucial deuterated building block is proposed to be synthesized via catalytic deuteration of (R)-phenylalanine.
-
Stage 2: Assembly of the this compound backbone. This involves the coupling of the deuterated cyclohexylglycine moiety with the remaining fragments of the Melagatran molecule, following a convergent synthetic strategy.
The overall proposed synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established chemical principles and published procedures for analogous transformations.
Stage 1: Synthesis of (R)-cyclohexyl-d11-glycine
3.1.1. Protection of (R)-Phenylalanine
To prevent unwanted side reactions during deuteration, the amino and carboxylic acid functional groups of (R)-phenylalanine are protected. A common protection strategy involves the formation of a Boc-protected amine and a methyl ester.
-
Reaction: (R)-Phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to protect the amino group, followed by esterification of the carboxylic acid with methanol under acidic conditions.
-
Reagents: (R)-Phenylalanine, Di-tert-butyl dicarbonate (Boc2O), Sodium bicarbonate, Methanol, Thionyl chloride.
-
Procedure:
-
Dissolve (R)-phenylalanine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of Boc2O in dioxane while stirring at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Acidify the mixture with a cold solution of potassium bisulfate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-(R)-phenylalanine.
-
Dissolve the Boc-(R)-phenylalanine in methanol and cool to 0°C.
-
Slowly add thionyl chloride and then allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain Boc-(R)-phenylalanine methyl ester.
-
3.1.2. Catalytic Deuteration of Protected (R)-Phenylalanine
The protected (R)-phenylalanine is subjected to catalytic hydrogenation using deuterium gas to saturate the aromatic ring, yielding the desired deuterated cyclohexyl moiety.
-
Reaction: Boc-(R)-phenylalanine methyl ester is hydrogenated using deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Reagents: Boc-(R)-phenylalanine methyl ester, 10% Palladium on carbon (Pd/C), Deuterium gas (D2), Methanol (anhydrous).
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve Boc-(R)-phenylalanine methyl ester in anhydrous methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the vessel with nitrogen gas, followed by deuterium gas.
-
Pressurize the vessel with deuterium gas (e.g., 50-100 psi).
-
Heat the mixture to 50-70°C and stir vigorously for 48-72 hours.
-
Monitor the reaction progress by NMR or MS to confirm complete saturation of the aromatic ring.
-
After completion, cool the vessel, carefully vent the deuterium gas, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Boc-(R)-cyclohexyl-d11-glycine methyl ester.
-
3.1.3. Deprotection of Boc-(R)-cyclohexyl-d11-glycine methyl ester
The protecting groups are removed to yield the free amino acid, (R)-cyclohexyl-d11-glycine.
-
Reaction: The Boc group is removed under acidic conditions, and the methyl ester is hydrolyzed.
-
Reagents: Boc-(R)-cyclohexyl-d11-glycine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide, Water, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the Boc-(R)-cyclohexyl-d11-glycine methyl ester in DCM.
-
Add TFA and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Neutralize the solution with a dilute acid (e.g., HCl) to pH ~7.
-
The product, (R)-cyclohexyl-d11-glycine, can be isolated by crystallization or lyophilization.
-
Stage 2: Assembly of this compound
The synthesis of the non-deuterated portion of Melagatran follows established literature procedures.[1] The key step is the coupling of the synthesized (R)-cyclohexyl-d11-glycine with the pre-assembled azetidine-amidine fragment.
3.2.1. Synthesis of the Azetidine-Amidine Fragment
This involves the coupling of a protected (S)-azetidine-2-carboxylic acid with a protected 4-(aminomethyl)benzamidine.
3.2.2. Coupling of (R)-cyclohexyl-d11-glycine with the Azetidine-Amidine Fragment
-
Reaction: The carboxylic acid of (R)-cyclohexyl-d11-glycine is activated and then reacted with the amino group of the azetidine-amidine fragment.
-
Reagents: (R)-cyclohexyl-d11-glycine, Protected azetidine-amidine fragment, a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve (R)-cyclohexyl-d11-glycine and the protected azetidine-amidine fragment in anhydrous DMF.
-
Add the coupling agent and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the protected this compound.
-
3.2.3. Final Deprotection
The remaining protecting groups on the amidine and other functionalities are removed to yield the final product, this compound. The specific deprotection strategy will depend on the protecting groups used.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. The values are placeholders and would be determined experimentally.
Table 1: Synthesis of (R)-cyclohexyl-d11-glycine
| Step | Product | Starting Material | Yield (%) | Purity (%) | Isotopic Purity (%) |
| 1 | Boc-(R)-phenylalanine methyl ester | (R)-Phenylalanine | 90-95 | >98 | N/A |
| 2 | Boc-(R)-cyclohexyl-d11-glycine methyl ester | Boc-(R)-phenylalanine methyl ester | 70-80 | >95 | >98 |
| 3 | (R)-cyclohexyl-d11-glycine | Boc-(R)-cyclohexyl-d11-glycine methyl ester | 85-95 | >99 | >98 |
Table 2: Assembly and Characterization of this compound
| Step | Product | Starting Materials | Yield (%) | Purity (%) (HPLC) |
| 4 | Protected this compound | (R)-cyclohexyl-d11-glycine, Azetidine-amidine fragment | 60-70 | >95 |
| 5 | This compound | Protected this compound | 80-90 | >99 |
Table 3: Analytical Characterization of this compound
| Analysis | Expected Result |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]+: 441.34 (approx.) |
| Observed m/z: To be determined | |
| ¹H NMR | Absence of signals corresponding to the 11 deuterated positions. |
| ²H NMR | Presence of signals corresponding to the 11 deuterated positions. |
| Isotopic Purity (by MS) | >98% D11 |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the catalytic deuteration step.
Caption: Workflow for the purification and analysis of this compound.
Conclusion
This technical guide outlines a robust and scientifically plausible approach for the synthesis and isotopic labeling of this compound. The proposed multi-step synthesis, beginning with the catalytic deuteration of a protected (R)-phenylalanine precursor, provides a clear path to obtaining the desired isotopically labeled compound. The detailed protocols and workflows serve as a valuable resource for researchers and scientists in the field of drug development and metabolism. Experimental validation of the proposed yields and analytical characterization are the necessary next steps to fully realize this synthesis.
References
- 1. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
The Core Mechanism of Melagatran: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of melagatran, a potent, synthetic, and reversible direct thrombin inhibitor. Melagatran, the active form of the prodrug ximelagatran, represents a significant class of anticoagulants that directly target the active site of thrombin, a pivotal enzyme in the coagulation cascade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of melagatran's biochemical interactions, enzyme kinetics, and the structural basis of its inhibitory activity. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin, activates platelets, and amplifies its own generation through feedback activation of factors V, VIII, and XI.[1] Consequently, thrombin is a prime target for anticoagulant therapy. Direct thrombin inhibitors (DTIs) offer a distinct advantage over indirect inhibitors, such as heparins, by directly binding to thrombin and inhibiting its activity without the need for a cofactor like antithrombin.[2][3]
Melagatran emerged as a promising DTI, characterized by its high potency and selectivity for thrombin.[4] It is the active metabolite of the orally administered prodrug, ximelagatran.[5] The development of an oral DTI was a significant advancement, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin. This guide delves into the fundamental mechanism by which melagatran exerts its anticoagulant effect, providing a technical resource for the scientific community.
Biochemical Mechanism of Action
Melagatran functions as a direct, competitive, and reversible inhibitor of thrombin. Its mechanism is characterized by the following key features:
-
Direct Inhibition: Melagatran binds directly to the thrombin molecule, independent of cofactors like antithrombin. This allows it to inhibit both free (fluid-phase) and clot-bound thrombin with similar high potency.
-
Competitive Inhibition: Melagatran competes with thrombin's natural substrates, such as fibrinogen, for binding to the enzyme's active site.
-
Reversible Binding: The interaction between melagatran and thrombin is reversible, meaning the inhibitor can associate and dissociate from the enzyme. This contrasts with irreversible inhibitors.
The primary consequence of melagatran binding to thrombin is the blockade of the enzyme's catalytic activity. This prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, by inhibiting thrombin, melagatran also attenuates thrombin-induced platelet activation and aggregation.
Quantitative Analysis of Melagatran-Thrombin Interaction
The potency and binding characteristics of melagatran have been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Method | Reference(s) |
| Inhibition Constant (Ki) | 2 nM | Enzyme Inhibition Assay | |
| IC50 (Endogenous Thrombin Potential) | 0.44 µmol/L | ETP Assay | |
| IC50 (Prothrombin Time) - Thromboplastin S | 0.9 µmol/L | PT Assay | |
| IC50 (Prothrombin Time) - Thromboplastin HS | 0.9 µmol/L | PT Assay | |
| IC50 (Prothrombin Time) - Nycotest PT | 2.2 µmol/L | PT Assay | |
| IC50 (Prothrombin Time) - SPA 50 | 2.9 µmol/L | PT Assay |
Table 1: Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of melagatran.
| Parameter | Value | Method | Reference(s) |
| Association Rate Constant (kon) | 2.1 x 107 M-1s-1 | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (koff) | 0.04 s-1 | Surface Plasmon Resonance (SPR) | |
| Dissociation Constant (KD) from kinetics | 1.9 nM | Surface Plasmon Resonance (SPR) | |
| Change in Enthalpy (ΔH) | -10.9 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| Change in Entropy (-TΔS) | -0.3 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| Change in Gibbs Free Energy (ΔG) | -11.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |
Table 2: Kinetic and thermodynamic parameters of melagatran binding to thrombin.
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Bioavailability (as melagatran from ximelagatran) | ~20% | Oral | Human | |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Oral (ximelagatran) | Human | |
| Elimination Half-life (t1/2) | ~3-4 hours | Oral (ximelagatran) | Human | |
| Plasma Concentration (Low Dose) | 0.17 µmol/L | IV Infusion | Human | |
| Plasma Concentration (Medium Dose) | 0.31 µmol/L | IV Infusion | Human | |
| Plasma Concentration (High Dose) | 0.53 µmol/L | IV Infusion | Human |
Table 3: Pharmacokinetic properties of melagatran.
Signaling Pathways and Molecular Interactions
Melagatran's interaction with thrombin directly impacts the coagulation cascade. The following diagram illustrates the central role of thrombin and the inhibitory action of melagatran.
Caption: Inhibition of Thrombin by Melagatran in the Coagulation Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of melagatran.
Coagulation Assays
The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Principle: The clotting time of plasma is measured after activation of contact factors and the addition of calcium.
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Pre-warm the APTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and 0.025 M calcium chloride (CaCl₂) solution to 37°C.
-
Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube. b. Add 100 µL of the pre-warmed APTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a stopwatch. e. Record the time taken for clot formation.
Caption: Workflow for the Activated Partial Thromboplastin Time (APTT) Assay.
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Protocol:
-
Sample Preparation: Prepare PPP as described for the APTT assay.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube and incubate for 1-2 minutes at 37°C. b. Add 200 µL of the pre-warmed thromboplastin reagent (which contains calcium) and simultaneously start a stopwatch. c. Record the time taken for clot formation.
The TT assay specifically measures the rate of conversion of fibrinogen to fibrin.
Principle: The clotting time of plasma is determined after the addition of a standardized amount of thrombin.
Protocol:
-
Sample Preparation: Prepare PPP as described for the APTT assay.
-
Reagent Preparation: Reconstitute the thrombin reagent to a known concentration (e.g., ~1.0 NIH unit/mL) and pre-warm to 37°C.
-
Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a test tube and incubate for 1 minute at 37°C. b. Add 100 µL of the pre-warmed thrombin reagent and simultaneously start a stopwatch. c. Record the time taken for clot formation.
Biophysical Assays
SPR is used to measure the kinetics (kon and koff) and affinity (KD) of the melagatran-thrombin interaction in real-time.
Protocol Outline:
-
Chip Preparation: Immobilize human α-thrombin on a sensor chip (e.g., CM5) via amine coupling.
-
Binding Analysis: Inject a series of melagatran concentrations over the thrombin-coated surface and a reference surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
ITC directly measures the heat changes associated with the binding of melagatran to thrombin, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation: Prepare solutions of human α-thrombin and melagatran in the same buffer.
-
ITC Experiment: Place the thrombin solution in the sample cell and the melagatran solution in the injection syringe of the calorimeter.
-
Titration: Perform a series of injections of melagatran into the thrombin solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KA), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Structural Biology
X-ray crystallography provides a high-resolution, three-dimensional structure of the melagatran-thrombin complex, revealing the precise molecular interactions at the active site.
Protocol Outline:
-
Complex Formation: Prepare a stable complex of human α-thrombin and melagatran.
-
Crystallization: Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.
Conclusion
Melagatran exemplifies a rationally designed direct thrombin inhibitor with a well-defined mechanism of action. Its direct, competitive, and reversible binding to the active site of both free and clot-bound thrombin leads to potent anticoagulation. The quantitative data from biochemical and biophysical assays underscore its high affinity and favorable kinetic profile. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating direct thrombin inhibitors and other anticoagulants. A thorough understanding of the molecular interactions, as revealed by structural biology, combined with kinetic and thermodynamic data, is crucial for the continued development of novel and improved antithrombotic therapies. Although the clinical development of ximelagatran/melagatran was halted due to concerns about hepatotoxicity, the foundational research into its mechanism of action remains highly valuable to the field of anticoagulant drug discovery.
References
The Pharmacokinetic Journey of Melagatran and its Prodrug Ximelagatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of the direct thrombin inhibitor melagatran and its oral prodrug, ximelagatran. Ximelagatran was developed to overcome the poor oral bioavailability of melagatran, offering a predictable and manageable anticoagulant effect. This document delves into the absorption, distribution, metabolism, and excretion of these compounds, presenting key quantitative data in structured tables, detailing the experimental methodologies used in pivotal studies, and visualizing complex pathways and workflows.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of ximelagatran and melagatran have been characterized in numerous studies involving healthy volunteers and various patient populations. The following tables summarize the key quantitative parameters to facilitate a comparative understanding.
Table 1: Pharmacokinetic Parameters of Ximelagatran and Melagatran in Healthy Adults
| Parameter | Ximelagatran (oral) | Melagatran (intravenous) | Melagatran (subcutaneous) | Source(s) |
| Bioavailability (as melagatran) | ~20% (Coefficient of Variation: 20%) | N/A | Complete | [1][2] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours (for melagatran) | N/A | ~0.5 hours | [1][3] |
| Elimination Half-life (t½) | 2.5 - 4.3 hours (for melagatran) | ~3 hours | ~2 hours | [1] |
| Volume of Distribution (Vd) | 176 L (population mean, correlated with body weight) | 0.22 L/kg | 15.5 L (for a 75kg individual) | |
| Clearance (CL) | 27.3 L/h (population mean, correlated with creatinine clearance) | N/A | 5.3 L/h (median population clearance) | |
| Renal Excretion | Trace amounts | ~80% of dose excreted unchanged in urine | N/A |
Table 2: Influence of Patient Population and Other Factors on Melagatran Pharmacokinetics (following oral ximelagatran administration)
| Condition | Key Findings | Source(s) |
| Venous Thromboembolism (VTE) Patients | Pharmacokinetics were predictable and not significantly dependent on dose or time. Clearance correlated with creatinine clearance, and volume of distribution with body weight. | |
| Atrial Fibrillation (AF) Patients | No significant differences in AUC, Cmax, half-life, or bioavailability of melagatran compared to healthy, age- and gender-matched controls. | |
| Severe Renal Impairment | Significantly higher melagatran exposure (AUC) and longer half-life due to decreased renal clearance. Dose adjustment would be necessary. | |
| Mild-to-Moderate Hepatic Impairment | Pharmacokinetics of melagatran were not altered. | |
| Food Intake | No significant effect on the absorption of ximelagatran. | |
| Drug-Drug Interactions | Low potential for interactions with drugs metabolized by cytochrome P450 enzymes. Co-administration with erythromycin increased melagatran exposure. |
Experimental Protocols
The characterization of the pharmacokinetic profile of ximelagatran and melagatran involved a variety of experimental methodologies, from in vitro absorption models to clinical trials in diverse patient populations. This section details the key experimental protocols employed.
Determination of Plasma Concentrations: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common and robust method for the quantification of ximelagatran, melagatran, and its intermediate metabolites in human plasma involves LC-MS/MS.
Protocol Outline:
-
Sample Preparation:
-
Plasma samples are typically subjected to solid-phase extraction (SPE) or protein precipitation to isolate the analytes from plasma proteins and other interfering substances.
-
For SPE, a mixed-mode bonded sorbent material (e.g., C8/SO3-) can be used.
-
Isotope-labeled internal standards are added to the samples prior to extraction to ensure accurate quantification.
-
-
Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Calibration curves are generated by analyzing samples with known concentrations of the analytes.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
In Vitro Biotransformation of Ximelagatran
The conversion of the prodrug ximelagatran to its active form, melagatran, was investigated using in vitro systems to identify the responsible enzymes and tissues.
Protocol Outline:
-
Preparation of Subcellular Fractions:
-
Microsomes and mitochondria are prepared from liver and kidney tissues of humans and other species (e.g., pig) through differential centrifugation.
-
-
Incubation:
-
Ximelagatran is incubated with the prepared subcellular fractions (microsomes or mitochondria) in the presence of necessary cofactors (e.g., NADPH for microsomal reductions, NADH for mitochondrial reactions).
-
-
Analysis:
-
At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped (e.g., by adding a quenching solvent).
-
The concentrations of ximelagatran, the intermediate metabolites (ethyl-melagatran and hydroxy-melagatran), and the final active metabolite, melagatran, are determined using a validated LC-MS/MS method.
-
-
Enzyme Kinetics:
-
Kinetic parameters (e.g., Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction rates.
-
-
Enzyme Identification:
-
To identify the specific enzymes involved, studies can be conducted with specific enzyme inhibitors or using recombinant human cytochrome P450 (CYP) enzymes. For ximelagatran, it was demonstrated that CYP enzymes are not primarily involved in its reduction.
-
Intestinal Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs. This assay was crucial in demonstrating the improved permeability of the lipophilic prodrug ximelagatran compared to the more polar melagatran.
Protocol Outline:
-
Cell Culture:
-
Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
The test compound (ximelagatran or melagatran) is added to the apical (AP) side of the cell monolayer, which represents the intestinal lumen.
-
Samples are taken from the basolateral (BL) side, representing the blood circulation, at various time points.
-
To investigate active efflux, the compound can also be added to the BL side, and its transport to the AP side is measured.
-
-
Sample Analysis:
-
The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
A higher Papp value indicates greater permeability. Ximelagatran was shown to have a significantly higher Papp value than melagatran.
-
Clinical Pharmacokinetic Studies
The in vivo pharmacokinetic profile of ximelagatran and melagatran was established through a series of clinical trials in healthy volunteers and patient populations.
Typical Study Design:
-
Phase I Studies (Healthy Volunteers): These studies are typically open-label, dose-escalation, or crossover designs.
-
Objective: To assess safety, tolerability, and fundamental pharmacokinetic parameters (e.g., bioavailability, half-life, dose linearity).
-
Methodology: Subjects receive single or multiple doses of ximelagatran or melagatran (intravenous or subcutaneous). Blood and urine samples are collected at frequent, predefined intervals to characterize the full pharmacokinetic profile.
-
-
Phase II/III Studies (Patient Populations): These are often randomized, controlled trials.
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety in the target patient populations (e.g., those with atrial fibrillation or venous thromboembolism).
-
Methodology: Patients receive the investigational drug (e.g., ximelagatran) or a standard-of-care comparator (e.g., warfarin). A sparse sampling strategy is often employed for pharmacokinetic analysis, where blood samples are collected at less frequent intervals. Population pharmacokinetic modeling is then used to analyze this data and identify factors that may influence the drug's pharmacokinetic properties.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the metabolic pathway of ximelagatran and a typical workflow for a clinical pharmacokinetic study.
Metabolic Pathway of Ximelagatran
Caption: Metabolic conversion of ximelagatran to its active form, melagatran.
Experimental Workflow for a Clinical Pharmacokinetic Study
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
Melagatran-d11: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Melagatran-d11, the deuterated analog of the direct thrombin inhibitor Melagatran. This document consolidates key chemical data, explores its mechanism of action, and presents relevant experimental methodologies and clinical findings in a format tailored for the scientific community.
Core Compound Data
| Identifier | Value | Source |
| Compound Name | This compound | Pharmaffiliates[1] |
| Molecular Formula | C22H20D11N5O | Pharmaffiliates[1] |
| Molecular Weight | 440.58 g/mol | Pharmaffiliates[1] |
| Parent Compound | Melagatran | - |
| Parent CAS Number | 159776-70-2 | PubChem |
| Parent Molecular Formula | C22H31N5O4 | KEGG DRUG[2], PubChem |
| Parent Molecular Weight | 429.51 g/mol | KEGG DRUG, PubChem |
Mechanism of Action: Direct Thrombin Inhibition
Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin (Factor IIa). This action inhibits the downstream conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors, such as heparin, Melagatran's activity is independent of antithrombin and can inactivate both free and clot-bound thrombin.
The inhibition of thrombin by Melagatran disrupts the coagulation cascade, preventing thrombus formation and extension. This targeted mechanism of action provides a predictable anticoagulant response.
Below is a diagram illustrating the central role of Melagatran in the coagulation cascade.
Experimental Protocols and Methodologies
The following sections detail methodologies from key clinical trials and analytical studies involving Melagatran and its prodrug, Ximelagatran. These protocols provide a framework for preclinical and clinical evaluation.
Pharmacokinetic Studies in Healthy Volunteers
A study to evaluate the pharmacokinetics of Melagatran involved a dose-escalation design and a repeated-dosing regimen in healthy male subjects.
Study Design:
-
Part 1 (Dose-Escalation): Single subcutaneous (s.c.) doses of Melagatran (0.1-5 mg) were administered.
-
Part 2 (Repeated-Dosing): A 3 mg s.c. dose of Melagatran was administered every 12 hours for 4 days.
Methodology:
-
Blood Sampling: Serial blood samples were collected at predefined intervals post-dosing.
-
Bioanalysis: Plasma concentrations of Melagatran were determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and half-life were calculated.
-
Coagulation Assays: The effects on activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) were measured.
Clinical Trials in Orthopedic Surgery (METHRO II & III)
The METHRO (MElagatran for THRombin inhibition in Orthopaedic surgery) trials evaluated the efficacy and safety of Melagatran and its oral prodrug Ximelagatran for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery.
METHRO II Study Design:
-
Patient Population: Patients undergoing total hip or knee replacement.
-
Treatment Arms:
-
Dalteparin (low-molecular-weight heparin) 5000 IU s.c. once daily.
-
Four different doses of s.c. Melagatran (1-3 mg) twice daily, initiated before surgery, followed by four corresponding doses of oral Ximelagatran (8-24 mg) twice daily, started 1-3 days post-surgery.
-
-
Primary Outcome: Incidence of VTE (deep vein thrombosis and pulmonary embolism).
METHRO III Study Design:
-
Patient Population: Patients undergoing total hip or knee replacement.
-
Treatment Arms:
-
Enoxaparin 40 mg s.c. once daily.
-
Melagatran 3 mg s.c. twice daily, initiated 4-12 hours after surgery, followed by oral Ximelagatran 24 mg twice daily.
-
-
Primary Outcome: Incidence of VTE.
The workflow for these clinical trials is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for Melagatran.
Table 1: Pharmacokinetic Parameters of Subcutaneous Melagatran in Healthy Males
| Parameter | Value |
| Time to Cmax (Tmax) | ~0.5 hours |
| Half-life | ~2 hours |
| Bioavailability | Complete |
Table 2: Efficacy of Melagatran/Ximelagatran in VTE Prevention Post-Orthopedic Surgery (METHRO II)
| Treatment Group | VTE Incidence |
| Dalteparin (5000 IU od) | Baseline |
| Melagatran/Ximelagatran (highest dose) | Significantly lower than Dalteparin |
Table 3: Efficacy of Post-Operative Melagatran/Ximelagatran (METHRO III)
| Treatment Group | VTE Incidence |
| Enoxaparin (40 mg od, pre-op start) | Baseline |
| Melagatran/Ximelagatran (post-op start) | Not more effective than Enoxaparin |
Conclusion
This compound serves as a crucial tool for pharmacokinetic and metabolic studies of the direct thrombin inhibitor Melagatran. The extensive clinical research on Melagatran and its prodrug Ximelagatran has provided a wealth of data on its mechanism of action, efficacy, and safety profile. While the development of Ximelagatran was discontinued, the foundational research on this class of direct thrombin inhibitors has significantly advanced the field of anticoagulation therapy. This guide provides a consolidated resource for researchers continuing to explore direct thrombin inhibition and the development of novel anticoagulants.
References
The Rise and Fall of a Thrombin Inhibitor: A Technical Guide to the Discovery and Development of Melagatran
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, development, and eventual withdrawal of melagatran, a direct thrombin inhibitor. The journey of melagatran and its oral prodrug, ximelagatran, offers valuable insights into the complexities of anticoagulant drug development, from initial compound design to extensive clinical evaluation and post-market surveillance. This document provides a comprehensive overview of the core scientific and clinical data, including detailed experimental protocols and a thorough examination of the data that defined its efficacy and safety profile.
Introduction: The Quest for a Warfarin Alternative
For decades, vitamin K antagonists like warfarin were the cornerstone of oral anticoagulant therapy. However, their narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring posed significant clinical challenges. This created a clear need for novel oral anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles. The coagulation cascade, with thrombin (Factor IIa) at its core, presented a prime target. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin, the structural basis of a blood clot. Unlike indirect inhibitors such as heparins, which require a cofactor (antithrombin), direct thrombin inhibitors offered the potential for more targeted and consistent anticoagulation.
The development of melagatran by AstraZeneca began in the 1980s with a focused effort to synthesize small-molecule direct thrombin inhibitors.[1] Melagatran emerged as a potent and selective inhibitor, but its low oral bioavailability limited its clinical utility as an oral agent.[2] This led to the development of ximelagatran, a double prodrug designed to be rapidly absorbed and converted to the active melagatran in vivo.[3][4]
Mechanism of Action: Direct and Reversible Thrombin Inhibition
Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin.[5] It binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. A key advantage of this direct inhibition is its predictable anticoagulant effect without the need for a cofactor.
dot
Figure 1: Coagulation cascade and melagatran's point of inhibition.
Preclinical Development
In Vitro Studies
The initial characterization of melagatran involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Table 1: In Vitro Activity of Melagatran
| Parameter | Value | Reference |
| Thrombin Inhibition (Ki) | 2 nM | |
| Thrombin-induced Platelet Aggregation (IC50) | 2 µM | |
| Thrombin Time (doubling concentration) | 0.010 µM | |
| Activated Partial Thromboplastin Time (aPTT) (doubling concentration) | 0.59 µM | |
| Prothrombin Time (PT) (doubling concentration) | 2.2 µM |
-
Thrombin Inhibition Assay (Ki determination): The inhibitory constant (Ki) was determined by measuring the effect of various concentrations of melagatran on the rate of a chromogenic substrate cleavage by a known concentration of purified human α-thrombin. The reaction was typically carried out in a buffer solution (e.g., Tris-HCl) at physiological pH and temperature. The change in absorbance over time was monitored using a spectrophotometer, and the Ki was calculated using the Cheng-Prusoff equation.
-
Coagulation Assays (aPTT, PT, TT):
-
Specimen: Citrated human plasma.
-
aPTT: Platelet-poor plasma was incubated with a contact activator (e.g., silica, ellagic acid) and a phospholipid substitute (cephalin) to activate the intrinsic pathway. Clotting was initiated by the addition of calcium chloride, and the time to clot formation was measured.
-
PT: Platelet-poor plasma was incubated with a thromboplastin reagent (containing tissue factor and phospholipids) to activate the extrinsic pathway. Clotting was initiated by the addition of calcium chloride, and the time to clot formation was measured.
-
TT: Thrombin time was determined by adding a standardized solution of thrombin to platelet-poor plasma and measuring the time to clot formation. This assay directly assesses the conversion of fibrinogen to fibrin.
-
-
Caco-2 Permeability Assay: The intestinal permeability of melagatran and ximelagatran was assessed using Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium. The cells were grown on semi-permeable filters, and the test compound was added to the apical (luminal) side. The concentration of the compound that permeated to the basolateral (blood) side over time was measured, typically by LC-MS/MS, to determine the apparent permeability coefficient (Papp). Ximelagatran demonstrated significantly higher permeability than melagatran.
Figure 3: Workflow for the ferric chloride-induced thrombosis model.
Clinical Development
The clinical development program for ximelagatran/melagatran was extensive, encompassing studies for the prevention and treatment of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation (AF).
Pharmacokinetics in Humans
Ximelagatran is rapidly absorbed and bioconverted to its active form, melagatran, with peak plasma concentrations of melagatran occurring approximately 2 hours after oral administration of ximelagatran. The oral bioavailability of ximelagatran, measured as plasma melagatran, is approximately 20%. Melagatran has a half-life of about 2-4 hours and is primarily eliminated by the kidneys.
Table 3: Pharmacokinetic Parameters of Melagatran in Healthy Volunteers and Patient Populations
| Population | Route | Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Healthy Young Men | s.c. (Melagatran) | 3 mg | ~0.5 h post-dose | ~2 | ~100 | ||
| Healthy Volunteers | Oral (Ximelagatran) | 20 mg | - | ~2 | ~3 | ~20 | |
| Orthopaedic Surgery Patients | Oral (Ximelagatran) | - | - | - | - | 23 | |
| Patients with Hepatic Impairment | Oral (Ximelagatran) | - | 25% lower than controls | 2-3 | 3.6 | - | |
| Patients with Severe Renal Impairment | Oral (Ximelagatran) | - | Significantly higher AUC and t1/2 | - | - | - |
dot
Figure 4: Prodrug activation of ximelagatran to melagatran.
Clinical Efficacy
The METHRO (Melagatran for Thrombin Inhibition in Orthopaedic Surgery) program evaluated ximelagatran/melagatran for VTE prevention in patients undergoing major orthopedic surgery.
Table 4: Efficacy of Ximelagatran in VTE Prevention (METHRO II Trial)
| Treatment Group | Dose | VTE Rate (%) | p-value vs Dalteparin | Reference |
| Melagatran/Ximelagatran (Lowest Dose) | 1 mg s.c. BID / 8 mg p.o. BID | 37.8 | - | |
| Melagatran/Ximelagatran | 1.5 mg s.c. BID / 12 mg p.o. BID | 24.1 | - | |
| Melagatran/Ximelagatran | 2.25 mg s.c. BID / 18 mg p.o. BID | 23.7 | - | |
| Melagatran/Ximelagatran (Highest Dose) | 3 mg s.c. BID / 24 mg p.o. BID | 15.1 | <0.0001 | |
| Dalteparin | 5000 IU s.c. OD | 28.2 | - |
The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) III trial compared ximelagatran with standard therapy (enoxaparin followed by warfarin) for the treatment of acute DVT.
Table 5: Efficacy of Ximelagatran in VTE Treatment (THRIVE III Trial)
| Outcome | Ximelagatran (n=1240) | Enoxaparin/Warfarin (n=1249) | Absolute Difference (95% CI) | Reference |
| Recurrent VTE | 2.1% | 2.0% | 0.2% (-1.0% to 1.3%) |
The SPORTIF (Stroke Prevention using an Oral Thrombin Inhibitor in atrial Fibrillation) III and V trials were pivotal in assessing ximelagatran for stroke prevention in patients with non-valvular AF.
Table 6: Efficacy of Ximelagatran in Stroke Prevention in AF (SPORTIF V Trial)
| Outcome (Annual Rate) | Ximelagatran (n=1961) | Warfarin (n=1961) | Absolute Difference (95% CI) | p-value | Reference |
| Stroke or Systemic Embolism (ITT) | 1.6% | 1.2% | 0.45% (-0.13 to 1.03) | 0.13 |
Clinical Safety
While demonstrating comparable or superior efficacy to standard anticoagulants, the clinical development of ximelagatran was ultimately halted due to safety concerns, primarily hepatotoxicity.
Table 7: Key Safety Outcomes for Ximelagatran in Long-Term Clinical Trials
| Adverse Event | Ximelagatran | Comparator (Warfarin/Placebo) | Relative Risk (95% CI) | Reference |
| Major Bleeding (SPORTIF V, annual rate) | 2.4% | 3.1% | - | |
| Major Bleeding (THRIVE III) | 1.3% | 2.2% | - | |
| ALT >3x ULN (Long-term trials) | 7.9% | 1.2% | - | |
| ALT >3x ULN and Total Bilirubin >2x ULN | 0.5% | 0.1% | - | |
| Severe Liver Injury (causally related) | 19/6948 patients | 2/6230 patients | 8.5 (2.0 – 36.6) |
The elevated liver transaminases (ALT) were typically asymptomatic and occurred within the first six months of treatment. While often reversible, there were rare cases of severe liver injury, which ultimately led to the withdrawal of ximelagatran from the market in 2006.
Conclusion
The development of melagatran and ximelagatran represented a significant step forward in the search for a convenient and effective oral anticoagulant to replace warfarin. The drug's direct mechanism of action and predictable pharmacokinetics were major advantages. Extensive clinical trials demonstrated its efficacy in preventing and treating thromboembolic disorders. However, the idiosyncratic hepatotoxicity observed with long-term use highlighted a critical safety liability that could not be overcome. The story of melagatran serves as a crucial case study for the pharmaceutical industry, emphasizing the importance of thorough long-term safety evaluation and the ongoing challenge of predicting rare but severe adverse drug reactions. The lessons learned from the melagatran program have undoubtedly influenced the development and safety monitoring of subsequent novel oral anticoagulants.
References
- 1. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. medchemexpress.com [medchemexpress.com]
Isotope-Labeled Melagatran for Antithrombotic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of isotope-labeled melagatran in the context of antithrombotic research. Melagatran, the active form of the prodrug ximelagatran, is a potent and selective direct thrombin inhibitor. The use of isotopically labeled forms of this compound is invaluable for a deeper understanding of its pharmacokinetic, pharmacodynamic, and mechanistic properties. This document details the synthesis of tritium-labeled melagatran, its mechanism of action, and relevant experimental protocols for its use in antithrombotic studies.
Synthesis of Isotope-Labeled Melagatran
The synthesis of tritium-labeled ([³H]) melagatran has been described, providing a crucial tool for in-depth pharmacological studies. The process involves a hydrogen isotope exchange reaction, which allows for the introduction of tritium into the melagatran molecule.
A key method for this is through the use of a catalyst, such as Crabtree's catalyst or an N-heterocyclic carbene-containing iridium catalyst, to facilitate the exchange of hydrogen atoms with tritium gas. The resulting tritiated product is then purified to achieve high specific activity and radiochemical purity, making it suitable for sensitive assays.
Below is a generalized workflow for the synthesis of [³H]-melagatran.
Caption: Generalized workflow for the synthesis of tritium-labeled melagatran.
Mechanism of Action of Melagatran
Melagatran exerts its antithrombotic effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2][3] Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[1][3] It also amplifies its own production by activating other clotting factors and promotes platelet activation. By binding to the active site of both free and clot-bound thrombin, melagatran effectively blocks these pro-thrombotic activities.
The signaling pathway below illustrates the central role of thrombin in coagulation and the inhibitory action of melagatran.
Caption: Melagatran's inhibition of thrombin in the coagulation cascade.
Experimental Protocols for Antithrombotic Studies
The use of isotope-labeled melagatran allows for highly sensitive and quantitative assessments in various antithrombotic assays. Below are detailed methodologies for key experiments where [³H]-melagatran can be applied.
In Vitro Studies
This assay measures the total amount of thrombin generated in plasma after the initiation of coagulation.
Protocol:
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Reaction Mixture: In a 96-well plate, combine PPP with a thrombin substrate and [³H]-melagatran at various concentrations.
-
Initiation of Coagulation: Add a trigger solution containing tissue factor and phospholipids to initiate thrombin generation.
-
Measurement: Monitor the cleavage of the thrombin substrate over time using a fluorometer or spectrophotometer.
-
Data Analysis: Calculate the endogenous thrombin potential (ETP), which represents the total thrombin activity. The effect of [³H]-melagatran is determined by the reduction in ETP. The radioactivity can be measured in parallel to correlate the concentration of melagatran with its inhibitory effect.
This assay assesses the ability of melagatran to inhibit thrombin-induced platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Prepare PRP from citrated whole blood by gentle centrifugation.
-
Incubation: Incubate PRP with various concentrations of [³H]-melagatran.
-
Induction of Aggregation: Add a thrombin agonist to induce platelet aggregation.
-
Measurement: Measure the change in light transmittance through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Quantify the percentage of platelet aggregation inhibition by melagatran. Scintillation counting of the samples can be performed to determine the concentration of [³H]-melagatran associated with the platelets.
In Vivo Studies
This is a widely used model to study arterial thrombosis in rodents.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and expose the carotid artery.
-
Administration of Labeled Compound: Administer a single dose of [³H]-melagatran intravenously or orally.
-
Induction of Thrombosis: Apply a filter paper saturated with ferric chloride solution to the exposed artery to induce endothelial injury and subsequent thrombus formation.
-
Monitoring: Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.
-
Sample Collection: At the end of the experiment, collect the thrombosed artery segment and other tissues of interest.
-
Data Analysis: Determine the wet weight of the thrombus. The radioactivity in the thrombus and other tissues can be quantified using liquid scintillation counting to assess the distribution and accumulation of [³H]-melagatran at the site of thrombosis.
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body.
Protocol:
-
Dosing: Administer a single dose of [³H]-melagatran to the animal model.
-
Euthanasia and Freezing: At predetermined time points, euthanize the animal and rapidly freeze the carcass in a mixture of hexane and dry ice.
-
Sectioning: Embed the frozen carcass in a carboxymethylcellulose block and collect thin whole-body sections using a cryomicrotome.
-
Imaging: Expose the sections to a phosphor imaging plate.
-
Quantification: Scan the imaging plate and quantify the radioactivity in different tissues and organs by comparing the signal intensity to that of radioactive standards.
-
Data Analysis: Generate images and quantitative data on the tissue distribution of [³H]-melagatran and its metabolites.
The workflow for a typical in vivo antithrombotic study using isotope-labeled melagatran is depicted below.
Caption: Workflow for in vivo antithrombotic studies with isotope-labeled melagatran.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for melagatran based on studies with the unlabeled compound. These values provide a baseline for interpreting results from studies using isotope-labeled melagatran.
Table 1: In Vitro Activity of Melagatran
| Parameter | Value | Species | Assay |
| Inhibition Constant (Ki) for Thrombin | 2 nM | Human | Chromogenic Substrate Assay |
| IC50 for Thrombin Generation (ETP) | ~0.1 µM | Human | Thrombin Generation Assay |
| IC50 for Platelet Aggregation | Varies with thrombin concentration | Human | Light Transmission Aggregometry |
Table 2: Pharmacokinetic Parameters of Melagatran
| Parameter | Value (Oral Ximelagatran) | Value (IV Melagatran) | Species |
| Bioavailability | ~20% | - | Human |
| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | ~0.5 hours | Human |
| Elimination Half-life (t½) | 4 - 5 hours | ~2 hours | Human |
| Volume of Distribution (Vd) | 176 L | 15.5 L | Human |
| Clearance (CL) | 27.3 L/h | 5.3 L/h | Human |
Data compiled from multiple sources.
Table 3: In Vivo Efficacy of Melagatran
| Model | Species | Dose | Effect |
| Ferric Chloride-Induced Arterial Thrombosis | Rat | Oral H 376/95 | More effective than subcutaneous dalteparin in preventing thrombosis. |
| Electrically Induced Coronary Thrombosis | Dog | 1.5 - 2.5 mg/kg (oral) | Prolonged time to occlusive thrombus formation by 4-5 times compared to saline. |
| Tissue Factor-Induced Hypercoagulation | Rat | 1 mg/kg (IV) | Suppressed platelet consumption and thrombin-antithrombin complex generation. |
H 376/95 is a prodrug of melagatran.
Conclusion
The use of isotope-labeled melagatran, particularly [³H]-melagatran, offers a powerful and sensitive approach for detailed antithrombotic research. By enabling precise quantification and visualization of the compound's distribution and interaction with its target, researchers can gain deeper insights into its mechanism of action, pharmacokinetics, and pharmacodynamics. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further characterizing the antithrombotic properties of melagatran and developing novel anticoagulant therapies.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]
A Technical Guide to Commercially Available Melagatran-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercially available sources of Melagatran-d11, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Melagatran. This document outlines the technical specifications of this compound, details relevant experimental protocols for its use in bioanalytical assays, and illustrates its mechanism of action within the coagulation cascade.
Commercially Available Sources and Technical Data
This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the key quantitative data for this compound available from identified commercial sources. It is important to note that a specific CAS Registry Number for this compound is not consistently provided by suppliers; instead, the CAS number for the unlabeled parent compound, Melagatran (159776-70-2), is often referenced.[1][2]
| Supplier | Product Code | Molecular Formula | Molecular Weight ( g/mol ) | Available Pack Sizes | Purity & Isotopic Enrichment |
| Pharmaffiliates | PA STI 058080 | C₂₂H₂₀D₁₁N₅O₄ | 440.58 | Inquire for details | High purity; specific isotopic enrichment is lot-dependent and provided on the Certificate of Analysis. |
| LGC Standards (distributor for Toronto Research Chemicals - TRC) | TRC-M208452 | C₂₂D₁₁H₂₀N₅O₄ | 440.58 | 0.25 mg, 2.5 mg | High purity; specific isotopic enrichment is lot-dependent and provided on the Certificate of Analysis.[1] |
Note: Purity and isotopic enrichment are critical parameters for an internal standard. While suppliers guarantee high purity, the exact percentages for both chemical purity and isotopic enrichment are detailed on the lot-specific Certificate of Analysis (CoA) which is provided with the product upon purchase. Researchers should always consult the CoA for the most accurate information.
Experimental Protocols: Bioanalysis of Melagatran using this compound
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Melagatran in biological matrices such as plasma and urine. The following protocols are adapted from published bioanalytical methods for Melagatran and are directly applicable for the use of this compound.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol outlines a common method for extracting Melagatran and its internal standard, this compound, from human plasma prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of a this compound internal standard working solution (concentration to be optimized based on the expected range of Melagatran concentrations in the samples). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides typical LC-MS/MS parameters for the analysis of Melagatran and this compound.
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting at a low percentage of mobile phase B, increasing to a higher percentage to elute the analytes, followed by a re-equilibration step. The exact gradient program should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melagatran: m/z 430.2 → 227.1
-
This compound: m/z 441.3 → 238.2
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity and specificity.
-
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Melagatran's Inhibition of the Coagulation Cascade
Melagatran is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Melagatran.
Caption: Melagatran directly inhibits Thrombin, blocking the final step of the common coagulation pathway.
Experimental Workflow: Bioanalytical Sample Preparation and Analysis
The following diagram outlines the logical flow of a typical bioanalytical experiment for the quantification of Melagatran using this compound as an internal standard.
Caption: Workflow for the bioanalysis of Melagatran using a deuterated internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Melagatran in Human Plasma Using Melagatran-d11 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melagatran is a potent direct thrombin inhibitor and the active metabolite of the oral prodrug ximelagatran.[1][2] Accurate and robust quantification of melagatran in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of melagatran in human plasma. The use of a stable isotope-labeled internal standard, Melagatran-d11, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[3][4][5]
The methodology presented herein is based on established bioanalytical techniques for melagatran and its metabolites, employing solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Mechanism of Action: Direct Thrombin Inhibition
Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade. By binding to the active site of thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.
Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.
Experimental Protocols
This section details the materials and procedures for the quantification of melagatran in human plasma.
Materials and Reagents
-
Melagatran analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C8/SO3 mixed-mode)
-
Deionized water
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer (e.g., SCIEX, Thermo Fisher Scientific)
-
Automated sample preparation system (optional)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of melagatran and this compound in methanol.
-
Working Standard Solutions: Serially dilute the melagatran stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an elution solution (e.g., 50% methanol in 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
-
Dilution: Dilute the eluate 1:3 with a buffer solution before injection.
Caption: Experimental workflow for sample preparation and analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 30% B over 5 minutes, then wash and re-equilibrate. |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 2-10 µL |
| Column Temperature | 50 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Melagatran | To be determined empirically (e.g., m/z 430.2 -> 257.1) |
| This compound | To be determined empirically (e.g., m/z 441.3 -> 268.2) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
The LC-MS/MS method was validated according to regulatory guidelines. The use of this compound as an internal standard provided excellent correction for matrix effects and variability during sample processing.
Method Validation Data
The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (nmol/L) | R² |
| Melagatran | 10 - 4000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (nmol/L) | Accuracy (%) | Precision (RSD %) |
| LLOQ | 10 | 96.9 - 101.2 | 6.6 - 17.1 |
| Low | 30 | 94.7 - 102.6 | 2.7 - 6.8 |
| Mid | 500 | 95.8 - 101.5 | 3.1 - 5.5 |
| High | 3000 | 96.2 - 100.8 | 2.9 - 4.9 |
| Data adapted from a similar study. |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Melagatran | > 90% |
| Data adapted from a similar study. |
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of melagatran in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for regulated bioanalysis in clinical and preclinical studies. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring data quality.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Melagatran in Human Plasma by LC-MS/MS Using Melagatran-d11
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of melagatran, a direct thrombin inhibitor, in human plasma. The method utilizes a simple and efficient solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Melagatran-d11 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is validated over a linear range of 1.0 to 500 ng/mL and demonstrates excellent performance in terms of recovery, matrix effects, and intra- and inter-day precision and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Melagatran is the active form of the prodrug ximelagatran and a potent direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Accurate measurement of melagatran concentrations in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This application note describes a validated LC-MS/MS method for the reliable quantification of melagatran in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing. The use of a SIL-IS is the recommended approach for LC-MS bioanalysis to ensure the highest quality data.
Experimental Protocols
Materials and Reagents
-
Melagatran reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Melagatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of melagatran reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the melagatran stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition SPE Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Melagatran) | To be optimized based on instrument (e.g., m/z 430.2 -> 258.2) |
| MRM Transition (this compound) | To be optimized based on instrument (e.g., m/z 441.3 -> 269.2) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Melagatran | 1.0 - 500 | y = 0.015x + 0.002 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤15 | 85-115 | ≤15 | 85-115 |
| Low | 3.0 | ≤15 | 85-115 | ≤15 | 85-115 |
| Medium | 100 | ≤15 | 85-115 | ≤15 | 85-115 |
| High | 400 | ≤15 | 85-115 | ≤15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | >85 | 90-110 |
| High | 400 | >85 | 90-110 |
Visualizations
Caption: Workflow for the quantitative analysis of melagatran in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of melagatran in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated according to standard bioanalytical guidelines and is suitable for use in clinical and research settings for the analysis of melagatran.
Application Notes and Protocols for Solid-Phase Extraction of Melagatran from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solid-phase extraction (SPE) of melagatran, a direct thrombin inhibitor, from biological matrices, specifically plasma and urine. The methodologies outlined are based on established and validated analytical methods to ensure high recovery and accurate quantification, typically for analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Melagatran is the active metabolite of the prodrug ximelagatran and a potent, direct inhibitor of thrombin. Accurate measurement of melagatran concentrations in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in drug development and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers excellent sample cleanup and concentration of the analyte prior to analysis, thereby reducing matrix effects and improving assay sensitivity.[1][2] This application note details two primary SPE methods for melagatran extraction from plasma and urine.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE protocols for melagatran.
| Parameter | Plasma | Urine | Reference |
| SPE Sorbent | Octylsilica (C8) or Mixed-Mode (C8/SO3-) | Octylsilica (C8) | [3][4][5] |
| Recovery | >90% (Octylsilica), >80% (Mixed-Mode) | >90% (with dilution) | |
| Limit of Quantification (LOQ) | 10 nmol/L (500 µL sample), 25 nmol/L (200 µL sample) | 100 nmol/L | |
| Linearity | 0.010 - 4.0 µmol/L | Not Specified | |
| Relative Standard Deviation (RSD) | <5% at concentrations >100 nmol/L, 6.6-17.1% at LLOQ | 1-5% at concentrations above LOQ |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of melagatran from biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Bioanalytical Method for Ximelagatran and Its Metabolites using LC-MS/MS
Application Note
Introduction
Ximelagatran is an oral prodrug that is rapidly converted to its active form, melagatran, a direct thrombin inhibitor.[1][2] Accurate quantification of ximelagatran and its metabolites, including the active moiety melagatran and intermediate metabolites, is crucial for pharmacokinetic and toxicokinetic studies in drug development.[3] This document outlines a detailed bioanalytical method for the simultaneous determination of ximelagatran, melagatran, and two of its intermediate metabolites (ethyl-melagatran and OH-melagatran) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is sensitive, specific, and robust for the analysis of clinical and preclinical samples.
Metabolic Pathway
Ximelagatran is extensively metabolized in the liver and other tissues to its active form, melagatran, through ester hydrolysis and reduction. This conversion involves two main intermediate metabolites: hydroxymelagatran (OH-melagatran) and ethylmelagatran.[1][4] The predominant compound found in plasma is the active drug, melagatran. Notably, the metabolism of ximelagatran and melagatran is independent of the cytochrome P450 enzyme system.
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of ximelagatran and its metabolites in plasma.
Materials and Reagents
-
Ximelagatran, melagatran, ethyl-melagatran, OH-melagatran, and their stable isotope-labeled internal standards (IS)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode C8/SO3-)
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Automated pipetting robot (optional, for high-throughput sample preparation)
Sample Preparation: Solid-Phase Extraction (SPE)
The sample preparation workflow is designed for high recovery and removal of interfering matrix components.
Protocol Steps:
-
Spiking: To 200 µL of plasma sample, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes and internal standards using an appropriate elution solvent, such as a mixture of 50% methanol and 50% 0.25 M ammonium acetate with 0.05 M formic acid (pH 5.3).
-
Dilution: Dilute the eluate (e.g., 1:3 with buffer) before injection to ensure compatibility with the LC mobile phase.
Liquid Chromatography (LC) Conditions
The chromatographic separation is critical for resolving the parent drug and its metabolites from each other and from matrix components.
| Parameter | Condition |
| Column | C18 analytical column |
| Mobile Phase A | 10 mM Ammonium acetate and 5 mM acetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B over a specified time |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Note: The gradient conditions should be optimized to ensure adequate separation of all four analytes.
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for specific instrument |
| Gas Flows | Optimized for specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ximelagatran | To be determined empirically | To be determined empirically |
| Melagatran | To be determined empirically | To be determined empirically |
| Ethyl-melagatran | To be determined empirically | To be determined empirically |
| OH-melagatran | To be determined empirically | To be determined empirically |
| Internal Standards | To be determined empirically | To be determined empirically |
Note: Specific MRM transitions need to be optimized for the instrument used.
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |
| Ximelagatran | 0.010 - 4.0 | >0.99 |
| Melagatran | 0.010 - 4.0 | >0.99 |
| Ethyl-melagatran | 0.010 - 4.0 | >0.99 |
| OH-melagatran | 0.010 - 4.0 | >0.99 |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (%) | Precision (RSD %) |
| Ximelagatran | LLOQ (0.010 µmol/L) | 96.9 - 101.2 | 6.6 - 17.1 |
| >3 x LLOQ | 94.7 - 102.6 | 2.7 - 6.8 | |
| Melagatran | LLOQ (0.010 µmol/L) | 96.9 - 101.2 | 6.6 - 17.1 |
| >3 x LLOQ | 94.7 - 102.6 | 2.7 - 6.8 | |
| Ethyl-melagatran | LLOQ (0.010 µmol/L) | 96.9 - 101.2 | 6.6 - 17.1 |
| >3 x LLOQ | 94.7 - 102.6 | 2.7 - 6.8 | |
| OH-melagatran | LLOQ (0.010 µmol/L) | 96.9 - 101.2 | 6.6 - 17.1 |
| >3 x LLOQ | 94.7 - 102.6 | 2.7 - 6.8 |
Data adapted from a representative study.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Ximelagatran | >80 |
| Melagatran | >80 |
| Ethyl-melagatran | >80 |
| OH-melagatran | >80 |
Data represents recovery from the solid-phase extraction process.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the simultaneous quantification of ximelagatran and its key metabolites in human plasma. The automated sample preparation allows for high-throughput analysis, making it suitable for large-scale clinical studies. The method meets the regulatory requirements for bioanalytical method validation in terms of linearity, accuracy, precision, and recovery.
References
- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Melagatran in Human Plasma and Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of melagatran, a direct thrombin inhibitor, in human plasma and urine. The described protocols are intended for researchers, scientists, and professionals in drug development. The method utilizes solid-phase extraction for plasma samples and a simple dilution for urine samples, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the positive electrospray ionization mode. This method demonstrates high recovery, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Melagatran is the active metabolite of the prodrug ximelagatran and a potent, direct inhibitor of thrombin. Accurate and reliable quantification of melagatran in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput.[1] This document provides a comprehensive protocol for the determination of melagatran in human plasma and urine using LC-MS/MS.
Experimental
Materials and Reagents
-
Melagatran reference standard
-
Isotope-labeled internal standard (e.g., Melagatran-D2, 13C2)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Octylsilica C8)[2][3]
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent)
-
Automated sample preparation system (optional)[4]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of melagatran from plasma.
-
Conditioning: Condition an octylsilica SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200-500 µL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute melagatran and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
An automated sample preparation system can be utilized for high-throughput analysis.
Urine samples are prepared by a simple dilution method.
-
Dilution: Dilute the urine sample with ultrapure water. The dilution factor should be optimized based on the expected concentration of melagatran.
-
Fortification: Add the internal standard to the diluted sample.
-
Injection: Vortex the sample and directly inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.08% formic acid in 0.0013 mol/L ammonium acetate solution in water
-
Mobile Phase B: Acetonitrile with 0.08% formic acid
-
Flow Rate: 0.75 mL/min
-
Gradient Program: A gradient elution can be employed, starting with a low percentage of organic phase and ramping up to elute melagatran and the internal standard. An isocratic elution with 35% acetonitrile has also been reported.
-
Injection Volume: 5-10 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for melagatran and its internal standard should be optimized by direct infusion.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for melagatran in plasma and urine.
Table 1: Method Validation Parameters for Melagatran in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.010 - 4.0 µmol/L | |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L (for 500 µL sample) | |
| 25 nmol/L (for 200 µL sample) | ||
| Accuracy at LLOQ | 96.9 - 101.2% | |
| Precision (RSD) at LLOQ | 6.6 - 17.1% | |
| Accuracy (>3x LLOQ) | 94.7 - 102.6% | |
| Precision (RSD) (>3x LLOQ) | 2.7 - 6.8% | |
| Absolute Recovery (SPE) | >92% | |
| >90% | ||
| >80% (Mixed-mode SPE) |
Table 2: Method Validation Parameters for Melagatran in Human Urine
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 100 nmol/L | |
| Precision (RSD) | 1 - 5% (above LLOQ) |
Experimental Workflows and Diagrams
The following diagrams illustrate the experimental workflows for the analysis of melagatran in plasma and urine.
Caption: Workflow for Melagatran Analysis in Plasma.
Caption: Workflow for Melagatran Analysis in Urine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of melagatran in human plasma and urine. The sample preparation protocols are well-established, offering high recovery and clean extracts for plasma and a simplified procedure for urine. The method's performance, characterized by excellent linearity, accuracy, and precision, makes it highly suitable for regulated bioanalysis in support of clinical trials and therapeutic drug monitoring of melagatran.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Melagatran-d11 in Pharmacokinetic Studies of Ximelagatran
Application Note AP-PK-011
Introduction
Ximelagatran, a prodrug, is rapidly and extensively converted to its active form, melagatran, a potent, direct thrombin inhibitor. Understanding the pharmacokinetic profile of ximelagatran is crucial for its therapeutic application. This involves accurate quantification of both the prodrug and its active metabolite in biological matrices. The use of a stable isotope-labeled internal standard, such as Melagatran-d11, is essential for achieving the high accuracy and precision required in pharmacokinetic studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for matrix effects and variations in sample processing.
This document provides detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of ximelagatran and its active metabolite melagatran in human plasma.
Metabolic Pathway of Ximelagatran
Ximelagatran is absorbed orally and undergoes rapid biotransformation to melagatran through two primary metabolic pathways involving hydrolysis and reduction. This conversion is a critical step in the drug's mechanism of action.
Figure 1: Metabolic Conversion of Ximelagatran to Melagatran.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of ximelagatran, melagatran, and the internal standard from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Mixed-mode (C8/cation-exchange) SPE cartridges
-
Methanol
-
0.25 M Ammonium acetate buffer (pH 5.3)
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of deionized water.
-
Elute the analytes with 1 mL of a mixture of 50% methanol and 50% 0.25 M ammonium acetate buffer (pH 5.3).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate and 5 mM acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.75 mL/min[1]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 30% B[1]
-
5-6 min: 30% to 90% B
-
6-7 min: 90% B
-
7-8 min: 90% to 10% B
-
8-10 min: 10% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
Melagatran: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Ximelagatran: Precursor Ion (m/z) -> Product Ion (m/z)
-
(Note: The specific m/z transitions must be optimized for the instrument in use. For melagatran, a deuterated and C13-labeled internal standard has been cited as H 319/68 D2 13C2.)[2]
-
Experimental Workflow
The overall workflow for a pharmacokinetic study of ximelagatran using this compound as an internal standard is depicted below.
Figure 2: Workflow for a Pharmacokinetic Study of Ximelagatran.
Data Presentation
The use of this compound as an internal standard allows for the reliable quantification of melagatran, leading to the accurate determination of key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Melagatran (after oral Ximelagatran) | Reference |
| Bioavailability | ~20% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Elimination Half-life (t1/2) | ~3 hours | |
| Linearity | Exposure increases linearly with dose |
Note: The values presented are representative and may vary depending on the study population and design.
Conclusion
The application of this compound as an internal standard in the LC-MS/MS-based quantification of melagatran is a robust and reliable method for pharmacokinetic studies of ximelagatran. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high-quality data for the evaluation of this anticoagulant's disposition in the body.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Calibration Standards with Melagatran-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the preparation of calibration standards and quality control (QC) samples for the quantitative analysis of Melagatran in biological matrices, such as plasma. The use of a stable isotope-labeled internal standard, Melagatran-d11, is a critical component of this protocol. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis as they exhibit similar chemical and physical properties to the analyte of interest. This ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1]
This document outlines the necessary steps for preparing stock solutions, calibration standards, and QC samples, and provides a general workflow for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Melagatran analytical standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Reagent grade water
-
Control biological matrix (e.g., human plasma)
Data Presentation: Calibration Standards and Quality Control Samples
The following tables provide recommended concentrations for the preparation of calibration standards and quality control samples. The calibration range is based on a reported linearity of 0.010-4.0 µmol/L for Melagatran, which has been converted to ng/mL for practical application (Molecular Weight of Melagatran: 429.51 g/mol ).[2][3]
Table 1: Preparation of Melagatran Calibration Standards
| Standard ID | Concentration (µmol/L) | Concentration (ng/mL) |
| CS1 | 0.010 | 4.30 |
| CS2 | 0.025 | 10.74 |
| CS3 | 0.100 | 42.95 |
| CS4 | 0.250 | 107.38 |
| CS5 | 1.00 | 429.51 |
| CS6 | 2.50 | 1073.78 |
| CS7 | 4.00 | 1718.04 |
Table 2: Preparation of Melagatran Quality Control Samples
| QC ID | Concentration Level | Concentration (ng/mL) |
| LLOQ QC | Lower Limit of Quantification | 4.30 |
| Low QC | ~3x LLOQ | 12.0 |
| Mid QC | Mid-range | 400.0 |
| High QC | ~80% of Upper Limit | 1400.0 |
Experimental Protocols
This section details the step-by-step procedures for preparing solutions and processing samples for LC-MS/MS analysis.
Preparation of Stock Solutions
-
Melagatran Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Melagatran analytical standard and dissolve it in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Storage: Store stock solutions at 2-8°C in a refrigerator under an inert atmosphere.[4] Stability under these conditions should be verified according to laboratory standard operating procedures.
-
Preparation of Working Solutions
-
Melagatran Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the Melagatran stock solution with a suitable solvent (e.g., 50:50 methanol:water). These working solutions will be used to spike the control biological matrix to create the calibration standards.
-
This compound Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust and consistent signal in the mass spectrometer. A typical starting concentration for the IS spiking solution is 100 ng/mL. This solution is added to all calibration standards, QC samples, and unknown samples.
Preparation of Calibration Standards and QC Samples
-
Label individual tubes for each calibration standard and QC sample.
-
Aliquot a known volume of the control biological matrix (e.g., 100 µL of human plasma) into each tube.
-
Spike the appropriate Melagatran working standard solution into each corresponding tube to achieve the final concentrations listed in Tables 1 and 2. The volume of the spiking solution should be minimal to avoid significant matrix dilution (typically ≤ 5% of the matrix volume).
-
Vortex each tube gently to ensure homogeneity.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
-
To each 100 µL of spiked plasma (calibration standards and QCs) and unknown samples, add the this compound IS spiking solution.
-
Add a precipitating agent, such as acetonitrile (typically 3 volumes, e.g., 300 µL).
-
Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Note: Alternative sample preparation techniques like solid-phase extraction (SPE) may also be employed and can offer cleaner extracts. A published method for Melagatran utilizes a mixed-mode solid-phase extraction on a C8/SO3(-) sorbent.[2]
LC-MS/MS Analysis
-
Chromatography: Perform chromatographic separation on a C18 analytical column. A gradient elution with mobile phases consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) is typically used to achieve good separation of Melagatran and this compound from matrix components.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both Melagatran and this compound.
Data Analysis
-
Integrate the peak areas for the MRM transitions of Melagatran and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
-
Determine the concentration of Melagatran in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing Melagatran samples.
Caption: Logic of using a stable isotope-labeled internal standard.
References
Application Note: High-Throughput Analysis of Melagatran-d11 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantification of Melagatran-d11 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Melagatran is a direct thrombin inhibitor, and its deuterated form, this compound, is an ideal internal standard for bioanalytical studies. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described are intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic or other research applications.
Introduction
Melagatran is the active metabolite of the prodrug Ximelagatran and a potent, direct inhibitor of thrombin. Accurate quantification of Melagatran in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision in quantification. This document provides a comprehensive protocol for the analysis of this compound, which serves as a surrogate for the analysis of Melagatran when used as an internal standard.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation of Melagatran and its deuterated internal standard from human plasma.[1]
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an octylsilica (C8) or C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.[1][2]
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source and operated in Multiple Reaction Monitoring (MRM) mode.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent (to be optimized) |
| Collision Gas | Argon |
MRM Transitions:
The exact precursor and product ions for Melagatran and this compound should be optimized by infusing a standard solution of each compound into the mass spectrometer. Based on their molecular weights (Melagatran: 429.51 g/mol , this compound: 440.58 g/mol ), the expected protonated precursor ions ([M+H]⁺) are:
-
Melagatran: m/z 430.5
-
This compound: m/z 441.6
Common fragmentation of Melagatran involves cleavage of the amide bonds. A plausible major product ion for Melagatran would result from the loss of the glycine moiety. The corresponding product ion for this compound would be shifted by the mass of the deuterium atoms.
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - to be optimized |
| Melagatran | 430.5 | e.g., ~257.2 |
| This compound | 441.6 | e.g., ~268.2 |
Note: The user must experimentally determine the optimal product ions and collision energies for their specific instrumentation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Melagatran in human plasma, which are expected to be similar for this compound.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 10 nmol/L | |
| Linearity Range | 10 - 4000 nmol/L | |
| Recovery | >90% | |
| Inter-day Precision (%RSD) | <15% | |
| Intra-day Precision (%RSD) | <15% |
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway Diagram
As Melagatran is a direct thrombin inhibitor and does not act on a signaling pathway in the traditional sense, a diagram illustrating its mechanism of action is provided below.
Caption: Mechanism of action of Melagatran.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for regulated bioanalysis in support of drug development and research. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
References
Application Notes and Protocols for Anticoagulant Drug Monitoring Using Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic drug monitoring (TDM) of anticoagulants is crucial for optimizing treatment efficacy and minimizing bleeding risks. Direct oral anticoagulants (DOACs) are increasingly prescribed, and while they offer fixed-dosing regimens, monitoring is essential in specific clinical situations such as suspected overdose, bleeding events, or before urgent surgical procedures.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of anticoagulants due to its high specificity, sensitivity, and precision.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate and reliable bioanalysis, as they effectively compensate for variability during sample preparation and analysis.[3][4] These standards, being chemically identical to the analyte, co-elute and experience similar matrix effects, leading to highly accurate and precise quantification.
This document provides detailed application notes and protocols for the quantification of several common anticoagulants in human plasma or serum using LC-MS/MS with isotope-labeled internal standards.
General Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a primary ratio method that allows for highly accurate quantification. The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The SIL-IS serves as a reference to which the endogenous analyte is compared. Because the SIL-IS and the analyte behave nearly identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This allows for a precise calculation of the analyte concentration based on the measured ratio of the analyte to the SIL-IS.
Key Advantages of Using Isotope-Labeled Standards:
-
High Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and matrix effects.
-
Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, leading to more reliable results.
-
Improved Recovery Consistency: Variations in extraction efficiency are normalized by the internal standard.
Experimental Workflow for Anticoagulant Analysis
The general workflow for analyzing anticoagulants using LC-MS/MS with isotope-labeled standards involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for anticoagulant analysis using LC-MS/MS.
Protocols for Specific Anticoagulants
Apixaban
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Apixaban-¹³CD₃ at 1 µg/mL in methanol).
-
Add 450 µL of 100% methanol to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a known volume of plasma into a tube.
-
Add the internal standard (Apixaban-¹³CD₃).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
c. LC-MS/MS Conditions
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Acquity UPLC or equivalent | |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | |
| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0) | |
| Mobile Phase B | 100% methanol with 0.1% formic acid | |
| Flow Rate | 0.35 mL/min | |
| Injection Volume | 2 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apixaban: 460.2 > 443.2; Apixaban-¹³CD₃: 464.2 > 447.4 | |
Rivaroxaban
a. Sample Preparation (Protein Precipitation)
-
Mix plasma/serum samples with the internal standard (Rivaroxaban-D4).
-
Add a protein precipitating agent like acetonitrile or acetone.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
b. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 50 µL of internal standard (Rivaroxaban-D4).
-
Add 100 µL of 100 mM di-sodium hydrogen phosphate dihydrate.
-
Perform liquid-liquid extraction.
-
Evaporate the organic phase and reconstitute the sample in the mobile phase.
c. LC-MS/MS Conditions
| Parameter | Condition | Reference |
|---|---|---|
| LC System | UPLC/HPLC system | |
| Column | Zorbax SB C8 (4.6 x 100mm, 3.5µm) | |
| Mobile Phase | 5mM Ammonium acetate in 0.1% Formic acid::Acetonitrile (60:40, v/v) | |
| Flow Rate | 1.0 mL/min | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI, Positive |
| MRM Transitions | Rivaroxaban: 436.0 > 144.9; Rivaroxaban-D4: 440.0 > 144.9 | |
Dabigatran
a. Sample Preparation (Protein Precipitation)
-
Prepare samples by precipitating proteins with methanol.
-
Centrifuge the mixture.
-
Dilute the resulting supernatant with deionized water before injection.
b. LC-MS/MS Conditions
| Parameter | Condition | Reference |
|---|---|---|
| LC System | ACQUITY UPLC | |
| Column | ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm) | |
| Mobile Phase | 10mM ammonium formate: methanol (72:28, v/v) | |
| Flow Rate | 0.25 mL/min | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI, Positive |
| MRM Transitions | Dabigatran: 472 > 289; Dabigatran-d3: Not specified, but a +3 Da shift is expected. Dabigatran-D4: 476 > 293 | |
Edoxaban
a. Sample Preparation A simple protein precipitation method, similar to that for other DOACs, is typically employed.
b. LC-MS/MS Conditions
| Parameter | Condition | Reference |
|---|---|---|
| LC System | HPLC/UPLC System | |
| Column | C18 column (e.g., 2.1x50 mm, 5 µm) | |
| Mobile Phase | A mixture of methanol and acetonitrile is often used. | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI, Positive |
| MRM Transitions | Edoxaban: 554.20 > 158.10; [²H₆]-Edoxaban: A +6 Da shift would be expected. | |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS methods for various anticoagulants using isotope-labeled internal standards.
Table 1: Linearity Ranges and Correlation Coefficients
| Anticoagulant | Linearity Range (ng/mL or µg/L) | Correlation Coefficient (r²) | Reference |
| Apixaban | 1.0 - 301.52 ng/mL | ≥0.99 | |
| 1 - 500 ng/mL | ≥0.997 | ||
| 10 - 500 µg/L | >0.99 | ||
| Rivaroxaban | 0.5 - 609.3 ng/mL | Not specified | |
| 2.00 - 500.93 ng/mL | ≥0.99 | ||
| 10 - 500 µg/L | >0.99 | ||
| Dabigatran | 1.04 - 406.49 ng/mL | ≥0.99 | |
| 1.19 - 475 ng/mL | Not specified | ||
| 10 - 500 µg/L | >0.99 | ||
| Edoxaban | 10 - 500 µg/L | >0.99 | |
| Warfarin | 100 - 5000 µg/L | >0.99 | |
| Acenocoumarol | 100 - 5000 µg/L | >0.99 |
Table 2: Precision and Accuracy Data for Apixaban
| Parameter | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) | Reference |
| Method 1 | 0.70 - 6.98 | 5.22 - 6.98 | 89.2 - 107.2 | |
| Method 2 | <15 | <15 | Within ±15 |
Table 3: Lower Limits of Quantification (LLOQ)
| Anticoagulant | LLOQ (ng/mL or µg/L) | Reference |
| Apixaban | 1.0 ng/mL | |
| <1 µg/L | ||
| Rivaroxaban | 0.5 ng/mL | |
| Dabigatran | 1.04 ng/mL | |
| Edoxaban | Not specified |
Signaling Pathways and Logical Relationships
The primary mechanism of action for DOACs involves the direct inhibition of key factors in the coagulation cascade.
References
Automated Solid-Phase Extraction for High-Throughput Analysis of Melagatran in Human Plasma using 96-Well Plates
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a fully automated solid-phase extraction (SPE) method for the rapid and reliable quantification of melagatran in human plasma. The protocol is designed for a 96-well plate format, enabling high-throughput sample processing. The described method utilizes a mixed-mode solid-phase extraction for efficient cleanup of plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated workflow minimizes manual sample handling, thereby reducing variability and improving reproducibility. The method demonstrates high recovery and excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.
Introduction
Melagatran is a potent, direct thrombin inhibitor, and the active metabolite of the oral prodrug ximelagatran.[1] Accurate and precise quantification of melagatran in biological matrices such as human plasma is crucial for pharmacokinetic assessments during clinical and preclinical trials. Traditional sample preparation methods can be labor-intensive and time-consuming, creating a bottleneck in the analytical workflow. The automation of sample preparation, particularly in a 96-well format, offers significant advantages in terms of increased throughput, reduced manual error, and improved assay performance.[2]
This application note provides a detailed protocol for the automated solid-phase extraction of melagatran from human plasma using a Tecan Genesis pipetting robot, followed by LC-MS/MS analysis. The method is based on established procedures and is optimized for robustness and reliability.
Mechanism of Action: Melagatran in the Coagulation Cascade
Melagatran exerts its anticoagulant effect by directly and competitively inhibiting thrombin (Factor IIa).[3] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, melagatran prevents the formation of fibrin and subsequent thrombus development.[3]
Figure 1: Simplified diagram of the coagulation cascade showing the inhibitory action of Melagatran on Thrombin (Factor IIa).
Experimental Protocols
Materials and Reagents
-
Melagatran reference standard
-
Isotope-labeled internal standard (e.g., H 319/68 D2 13C2)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode SPE 96-well plates (C8/SO3-)
-
96-well collection plates
Instrumentation
-
Automated liquid handling system (e.g., Tecan Genesis)
-
96-well plate vacuum or positive pressure manifold
-
Plate sealer
-
Plate centrifuge
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
Automated Solid-Phase Extraction (SPE) Protocol
The following protocol is designed for automated execution on a Tecan Genesis workstation equipped with a liquid handling arm and a 96-well SPE vacuum manifold.
Figure 2: Automated 96-well SPE workflow for melagatran analysis.
1. Sample Pre-treatment:
-
To 100 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution.
-
Add 200 µL of 0.1 M ammonium acetate buffer (pH 5.5) and mix by aspiration/dispensing cycles.
2. SPE Plate Conditioning:
-
Place the mixed-mode C8/SO3- 96-well SPE plate on the vacuum manifold.
-
Condition the wells with 500 µL of methanol.
-
Equilibrate the wells with 500 µL of 0.1 M ammonium acetate buffer (pH 5.5). Ensure a slow, steady flow rate for all steps.
3. Sample Loading:
-
Load the entire volume of the pre-treated plasma samples (325 µL) onto the conditioned SPE plate.
-
Apply vacuum to draw the samples through the sorbent at a controlled rate (approximately 1 mL/min).
4. Washing:
-
Wash the wells with 500 µL of 0.1 M ammonium acetate buffer (pH 5.5) to remove polar interferences.
-
Wash the wells with 500 µL of 20% methanol in water to remove less polar interferences.
-
Dry the sorbent bed under full vacuum for 5 minutes.
5. Elution:
-
Place a 96-well collection plate inside the vacuum manifold.
-
Elute melagatran and the internal standard with 2 x 250 µL of a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
-
Apply a gentle vacuum to slowly draw the elution solvent through the sorbent.
6. Post-Elution Processing:
-
The eluate can be directly injected after dilution.
-
Dilute the eluate 1:3 with a buffer compatible with the initial mobile phase conditions before injection.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate and 5 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B over 3 minutes, then re-equilibrate |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically for melagatran and internal standard. |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the performance characteristics of the automated method, based on published data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |
| Melagatran | 0.010 - 4.0 | > 0.99 |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (%) | Relative Standard Deviation (RSD, %) |
| LLOQ | 96.9 - 101.2 | 6.6 - 17.1 |
| > 3 x LLOQ | 94.7 - 102.6 | 2.7 - 6.8 |
Table 3: Recovery and Matrix Effects
| Analyte | Extraction Recovery (%) | Matrix Effect |
| Melagatran | > 80% | Not specified |
| Melagatran | > 92% (Octylsilica SPE) | Not specified |
Discussion
The automated 96-well SPE method presented provides a robust and high-throughput solution for the quantification of melagatran in human plasma. The use of a mixed-mode SPE sorbent ensures efficient removal of phospholipids and other matrix components, leading to clean extracts and minimizing ion suppression in the MS source. The extraction recovery of over 80% is consistent and acceptable for bioanalytical assays.
The quantitative performance of the method, with a wide linear range and excellent accuracy and precision, meets the stringent requirements for regulated bioanalysis. The automation of the entire sample preparation workflow on a Tecan Genesis platform significantly reduces the potential for human error and increases sample throughput, making it an ideal choice for large-scale clinical studies.
Conclusion
This application note has detailed an automated 96-well solid-phase extraction protocol for the analysis of melagatran in human plasma. The method is sensitive, specific, and highly reproducible, offering a significant improvement in efficiency over manual sample preparation techniques. The provided protocols and performance data demonstrate the suitability of this method for high-throughput bioanalysis in a drug development environment.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Melagatran Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of melagatran.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of melagatran?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of melagatran bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] The primary sources of matrix effects in biological samples like plasma and serum are endogenous phospholipids. If not addressed, matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.
Q2: My melagatran signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility, accuracy, and precision are common indicators of unmanaged matrix effects. When co-eluting matrix components interfere with the ionization of melagatran and its internal standard, it can lead to significant variability in the analytical signal. Phospholipids are a major contributor to this issue in plasma and serum samples as they can suppress the ionization of the target analyte.
Q3: What are the most common sources of matrix effects in plasma or serum samples when analyzing for melagatran?
A3: The most significant source of matrix effects in plasma and serum samples are phospholipids from cell membranes. Other endogenous components like proteins and salts, as well as exogenous substances such as anticoagulants and dosing vehicles, can also contribute to matrix effects. These interfering substances can co-extract with melagatran during sample preparation and interfere with its ionization in the mass spectrometer source.
Q4: How can I minimize matrix effects during my sample preparation for melagatran analysis?
A4: The key to minimizing matrix effects is to effectively remove interfering components, particularly phospholipids, from the sample extract prior to LC-MS/MS analysis. Several sample preparation techniques can be employed:
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for melagatran bioanalysis. It separates melagatran from matrix components based on differences in their physical and chemical properties.
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selective removal of phospholipids, resulting in cleaner extracts.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition melagatran into an organic solvent, leaving many matrix components behind in the aqueous phase. However, some phospholipids may still co-extract.
-
TurboFlow™ Technology: This online sample cleanup method uses a specialized column to remove large molecules like proteins and phospholipids before the sample is introduced to the analytical column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low melagatran signal intensity and/or high signal variability | Ion suppression due to co-eluting phospholipids. | 1. Optimize the sample preparation method to improve phospholipid removal. Consider switching from simple protein precipitation to a more selective technique like SPE or HybridSPE®. 2. Adjust the chromatographic conditions to separate the elution of melagatran from the region where phospholipids typically elute. 3. Use a stable isotope-labeled internal standard for melagatran to compensate for signal suppression. |
| Poor peak shape (tailing, broadening, or splitting) | Column contamination from matrix components. | 1. Implement a more rigorous sample clean-up procedure to reduce the amount of matrix components injected onto the column. 2. Use a guard column to protect the analytical column from contamination. 3. Develop a column washing method to be run between sample batches to remove strongly retained matrix components. |
| Gradual decrease in signal intensity over a sample batch | Buildup of matrix components on the analytical column or in the mass spectrometer source. | 1. Review and enhance the sample cleanup protocol. 2. Incorporate a divert valve in the LC system to direct the initial, unretained matrix components to waste instead of the mass spectrometer. 3. Clean the mass spectrometer ion source more frequently. |
| Inconsistent retention times for melagatran | Matrix-induced changes to the column chemistry or system pressure fluctuations. | 1. Ensure the sample preparation method is robust and consistently removes interfering substances. 2. Filter all samples before injection to remove particulates that could cause pressure fluctuations. 3. Equilibrate the column thoroughly between injections. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Melagatran in Human Plasma
This protocol is adapted from published methods for melagatran bioanalysis.
Materials:
-
Octylsilica SPE cartridges or 96-well plates
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Internal Standard (IS): Isotope-labeled melagatran (e.g., D2, 13C2-melagatran)
-
Human plasma samples
Procedure:
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the sorbent with 1 mL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6).
-
Loading: Dilute 200 µL of plasma sample 1:1 (v/v) with buffer and add the internal standard. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute melagatran and the internal standard with 0.5 mL of an appropriate elution solvent (e.g., 99.5:0.5 (v/v) methanol/1.0 M ammonium acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100-200 µL of the LC mobile phase.
Protocol 2: LC-MS/MS Analysis of Melagatran
This protocol provides a starting point for the chromatographic and mass spectrometric conditions.
Liquid Chromatography:
-
Column: C18 stationary phase (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 4 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to elute melagatran, and then return to initial conditions for re-equilibration. A typical gradient might involve increasing acetonitrile from 10% to 30% (v/v).
-
Flow Rate: 0.75 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined for melagatran (m/z)
-
Product Ion (Q3): To be determined for melagatran (m/z)
-
Internal Standard Transitions: Monitor the appropriate precursor and product ions for the isotope-labeled IS.
Visualizations
Caption: Experimental workflow for melagatran bioanalysis.
Caption: Troubleshooting logic for matrix effects.
References
Melagatran Solid-Phase Extraction (SPE) Technical Support Center
Welcome to the technical support center for the solid-phase extraction (SPE) of melagatran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of melagatran during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of melagatran, providing potential causes and actionable solutions.
Q1: Why is my melagatran recovery consistently low?
Low recovery is a frequent issue in SPE. Several factors related to the melagatran molecule and the SPE procedure itself can contribute to this problem.
-
Potential Cause 1: Inappropriate Sorbent Selection. Melagatran is a charged molecule, and its retention on the SPE sorbent is highly dependent on the sorbent's chemistry.[1][2] Using a purely non-polar sorbent (like C18) might not be optimal without pH adjustment.
-
Potential Cause 2: Suboptimal pH of the Sample or Solvents. The charge state of melagatran is pH-dependent, which significantly impacts its retention on the sorbent and its subsequent elution.[5]
-
Solution: Adjust the pH of your sample to ensure melagatran is in a charged state that promotes strong retention on a mixed-mode or ion-exchange sorbent. For elution, the pH should be adjusted to neutralize the charge on melagatran or the sorbent to facilitate its release.
-
-
Potential Cause 3: Inefficient Elution. The solvent used for elution may not be strong enough to disrupt the interactions between melagatran and the sorbent.
-
Solution: A high ionic strength buffer mixed with an organic solvent is effective for eluting melagatran from a mixed-mode sorbent. For example, a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3) has been used successfully. For a C8 sorbent, a mobile phase containing acetonitrile and formic acid in ammonium acetate solution has been shown to be effective.
-
-
Potential Cause 4: Column Drying. Allowing the SPE cartridge to dry out before sample loading or between steps can lead to inconsistent and poor recovery.
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.
-
Q2: I'm observing poor reproducibility between my SPE replicates. What could be the cause?
Poor reproducibility can stem from inconsistencies in the experimental procedure.
-
Potential Cause 1: Inconsistent Flow Rates. Variations in the flow rate during sample loading, washing, or elution can affect the interaction time between the analyte and the sorbent, leading to variable recovery.
-
Solution: Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates across all samples. If performing manual SPE, apply consistent and gentle pressure.
-
-
Potential Cause 2: Sample Overloading. Exceeding the binding capacity of the SPE sorbent will result in the loss of analyte during the loading step and, consequently, poor and irreproducible recovery.
-
Solution: Ensure the amount of melagatran and other matrix components loaded onto the cartridge does not exceed the sorbent's capacity. If necessary, use a larger sorbent mass or dilute the sample.
-
-
Potential Cause 3: Incomplete Equilibration. Failure to properly equilibrate the sorbent to the conditions of the sample can lead to inconsistent retention.
-
Solution: Always perform the equilibration step with a solution that mimics the sample matrix (minus the analyte) to prepare the sorbent for sample loading.
-
Q3: My final extract is not clean enough and is causing issues with my downstream analysis (e.g., LC-MS/MS). How can I improve the purity?
Matrix effects from endogenous components in biological samples can interfere with the analysis.
-
Potential Cause 1: Inadequate Washing Step. The wash solvent may not be strong enough to remove interferences without eluting the melagatran.
-
Solution: Optimize the wash step by using a solvent that is strong enough to remove interfering substances but weak enough to leave melagatran bound to the sorbent. You may need to test different solvent compositions and polarities.
-
-
Potential Cause 2: Inappropriate Sorbent. The chosen sorbent may have a high affinity for both melagatran and interfering components.
-
Solution: As mentioned, a mixed-mode sorbent can offer higher selectivity, leading to a cleaner extract. The dual retention mechanism can help to wash away interferences that are retained by only one of the mechanisms.
-
Quantitative Data Summary
The following table summarizes the recovery of melagatran under different solid-phase extraction conditions as reported in the literature.
| Sorbent Type | Elution Solvent | Sample Matrix | Reported Recovery | Reference |
| Mixed-mode (C8/SO3(-)) | 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3) | Human Plasma | >80% | |
| Octylsilica (C8) | Mobile phase comprising 35% acetonitrile and 0.08% formic acid in 0.0013 mol/l ammonium acetate solution | Human Plasma | >92% |
Experimental Protocols
Below are detailed methodologies for the solid-phase extraction of melagatran based on published methods.
Protocol 1: Mixed-Mode SPE for Melagatran in Human Plasma
-
Sorbent: Mixed-mode bonded sorbent (C8/SO3(-)).
-
Conditioning: Condition the sorbent with an appropriate solvent (typically methanol followed by water).
-
Equilibration: Equilibrate the sorbent with a buffer that mimics the sample's ionic strength and pH.
-
Sample Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the sorbent to remove interfering substances.
-
Elution: Elute melagatran and its metabolites with a high ionic strength mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
-
Post-Elution: The eluate can be directly injected onto an LC-MS/MS system after a 1:3 dilution with buffer.
Protocol 2: Reversed-Phase SPE for Melagatran in Human Plasma
-
Sorbent: Octylsilica (C8).
-
Conditioning: Condition the sorbent with methanol followed by water.
-
Equilibration: Equilibrate the sorbent with an appropriate buffer.
-
Sample Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Perform a wash step to remove unretained components.
-
Elution: Elute melagatran using a mobile phase consisting of 35% acetonitrile and 0.08% formic acid in a 0.0013 mol/l ammonium acetate solution.
-
Analysis: The eluate is then analyzed by LC-MS.
Visual Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in the solid-phase extraction of melagatran.
Caption: General workflow for solid-phase extraction of melagatran.
Caption: Troubleshooting logic for low melagatran recovery in SPE.
References
- 1. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
Addressing poor peak shape in liquid chromatography of melagatran
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the liquid chromatography analysis of melagatran.
Frequently Asked Questions (FAQs)
Q1: Why is my melagatran peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like melagatran. It is often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1] Other potential causes include using an incorrect mobile phase pH, column contamination, or a degraded column.[2]
Q2: What is causing my melagatran peak to show fronting?
Peak fronting, where the front of the peak is less steep than the tail, is typically a sign of sample overload. Injecting too high a concentration of melagatran can saturate the stationary phase at the column inlet. It can also be caused by poor sample solubility or injecting the sample in a solvent significantly stronger than the mobile phase.
Q3: My melagatran peak is broader than expected. What should I do?
Peak broadening can stem from several sources. Common causes include excessive extra-column volume (e.g., overly long tubing), a void or channel in the column packing, or a mismatch between the injection solvent and the mobile phase. Column deterioration and slow kinetics of interaction can also contribute to wider peaks.
Q4: Why is my single melagatran peak now appearing as a split or shoulder peak?
Split peaks can indicate a problem at the column inlet, such as a partially blocked frit or a void in the packing material. This can cause the sample to travel through the column via different paths. Another cause could be the mobile phase pH being too close to the pKa of melagatran, causing it to exist in both ionized and non-ionized forms. Contamination in the injection port or an incompletely dissolved sample can also lead to split peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing for basic compounds like melagatran is frequently due to silanol interactions. A systematic approach is key to identifying and resolving the root cause.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for melagatran peak tailing.
| Possible Cause | Recommended Solution | Citation |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate silanols. A pH of 2.8-4.8 is often effective. Use a high-purity, end-capped column designed for basic compounds. | |
| Inadequate Mobile Phase Buffering | Ensure buffer concentration is sufficient, typically between 10-25 mM. This helps maintain a consistent pH environment. | |
| Column Contamination | Flush the column with a strong solvent. If a guard column is used, replace it. If the problem persists, the analytical column may need replacement. | |
| Column Degradation | A void at the column inlet or deterioration of the stationary phase can cause tailing. Reverse-flush the column. If this fails, replace the column. |
Issue 2: Peak Broadening, Fronting, or Splitting
These issues are often related to physical problems in the system or interactions with the sample itself.
Troubleshooting Workflow for General Peak Shape Issues
Caption: Troubleshooting for broad, fronting, or split peaks.
| Problem | Possible Cause | Recommended Solution | Citation |
| Peak Fronting | Sample Overload | Reduce the injection volume or dilute the sample. | |
| Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. The injection solvent should be weaker than the mobile phase. | ||
| Peak Broadening | Extra-Column Volume | Minimize tubing length and internal diameter. Use a detector flow cell appropriate for the column size. | |
| Column Void | Replace the column. Avoid sudden pressure shocks. | ||
| Split Peaks | Blocked Column Frit/Void | Remove the guard column to isolate the problem. If the analytical column is obstructed, try back-flushing. If the problem persists, replace the column. | |
| Mobile phase pH ≈ pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. |
Experimental Protocols & Data
Example Protocol for Melagatran Analysis
This protocol is synthesized from established methods for the determination of melagatran in biological samples.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic elution using Acetonitrile and an aqueous buffer.
-
Example A: 35% Acetonitrile and 0.08% formic acid in 0.0013 mol/L ammonium acetate solution.
-
Example B: Gradient elution with acetonitrile concentration varying from 10% to 30% (v/v) with ammonium acetate (10 mmol/L) and acetic acid (5 mmol/L) kept constant.
-
-
Flow Rate: 0.75 mL/min.
-
Detection: Positive electrospray ionization mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Solid-phase extraction on octylsilica.
-
Urine: Dilution followed by direct injection.
-
Mobile Phase Modifier Data
For robust method development, the choice of buffer and its pH is critical. The buffer is most effective within ±1 pH unit of its pKa.
| Buffer | pKa | Effective pH Range | Use Case | Citation |
| Formate | 3.8 | 2.8 - 4.8 | Good for providing an acidic mobile phase to suppress silanol ionization and ensure melagatran is fully protonated. Compatible with MS. | |
| Acetate | 4.8 | 3.8 - 5.8 | Another common MS-compatible buffer for controlling pH in the acidic range. | |
| Phosphate | 2.1, 7.2, 12.3 | 2.2 - 8.2 (multiple ranges) | Provides strong buffering capacity but is not volatile and can harm MS systems. Suitable for UV detection only. |
References
Technical Support Center: Minimizing Ion Suppression for Melagatran-d11 in ESI-MS
Welcome to the technical support center for the analysis of Melagatran-d11 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis. Since this compound is a deuterated internal standard (IS), it is crucial that it experiences the same degree of ion suppression as the unlabeled Melagatran to ensure accurate quantification.[2]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression can arise from several sources:
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Co-eluting Matrix Components: Endogenous substances from biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization process.[1]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents, like trifluoroacetic acid (TFA), can significantly suppress the ESI signal. It is recommended to use volatile additives like formic acid or ammonium acetate at low concentrations.[3]
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High Analyte Concentration: At high concentrations, analytes can cause self-suppression, leading to a non-linear response.[4]
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Competition for Ionization: In the ESI source, co-eluting compounds compete with the analyte for charge and access to the droplet surface, which is necessary for the transition into the gas phase.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A widely used method is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To qualitatively identify retention times where co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of Melagatran
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet containing the Melagatran standard solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to infuse the Melagatran solution directly into the MS source.
-
Begin acquiring data in MRM mode for Melagatran, which should result in a stable baseline signal.
-
-
Matrix Injection:
-
Inject a blank matrix extract onto the LC column and run your chromatographic gradient.
-
-
Data Analysis:
-
Monitor the Melagatran signal. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Issue 1: Low signal intensity or complete signal loss for this compound in matrix samples compared to neat solutions.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Modify the LC gradient to separate this compound from the regions of ion suppression identified by the post-column infusion experiment. Changing the stationary phase of the column can also alter selectivity.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Inconsistent or drifting signal for this compound across an analytical run.
-
Possible Cause: This could be due to issues with the internal standard itself, such as instability or interactions, or contamination of the LC-MS system.
-
Troubleshooting Steps:
-
Check for Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially at certain pH values. To test for this, incubate the internal standard in the mobile phase and sample diluent for the duration of a typical run and re-inject to see if the signal of the unlabeled analyte increases.
-
Systematic Cleaning: A gradual decrease in the internal standard signal can indicate system contamination. Perform a thorough cleaning of the LC system and the MS ion source.
-
Investigate Analyte-Internal Standard Interactions: In rare cases, the analyte and internal standard may interact, affecting their ionization. This can be investigated by injecting the internal standard with and without the analyte.
-
Issue 3: Chromatographic separation between Melagatran and this compound.
-
Possible Cause: The "isotope effect," where the presence of heavier isotopes (deuterium) can lead to slightly different retention times on the chromatographic column. This can be problematic if a region of ion suppression lies between the two peaks.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing columns with different stationary phases may resolve the issue.
-
Data on Sample Preparation and Ion Suppression
| Sample Preparation Method | Typical Recovery | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other matrix components, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 80-95% | Low | Highly effective at removing interfering matrix components, providing the cleanest extracts. | More complex and time-consuming method development. |
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Melagatran from Plasma
This protocol is adapted from methods described for the analysis of Melagatran in biological fluids.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove unbound interferences.
-
Elution: Elute Melagatran and this compound with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound. This is typically done by infusing a standard solution of the analyte and systematically varying the source parameters.
Procedure:
-
Prepare Infusion Solution: Prepare a solution of this compound in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution into the mass spectrometer at a constant flow rate.
-
Parameter Optimization (in order of typical impact):
-
Capillary Voltage: Start with a typical value (e.g., 3.5 kV for positive ion mode) and vary it in small increments (e.g., 0.5 kV) to find the voltage that gives the maximum signal intensity. Recommended range is typically 3-5 kV for positive mode.
-
Nebulizer Gas Pressure: This controls the formation of the spray droplets. Optimize for a stable and fine spray. A typical range is 20-60 psi.
-
Drying Gas Temperature (Desolvation Temperature): This aids in solvent evaporation. Increase the temperature until the signal is maximized without causing thermal degradation of the analyte. A common range is 250-450°C.
-
Drying Gas Flow Rate: This also aids in desolvation. Optimize for maximum signal intensity.
-
Cone Voltage (or equivalent): This voltage helps in desolvation and ion transmission. Optimize this parameter by ramping the voltage and monitoring the signal intensity to find the optimum value that maximizes the precursor ion signal without causing excessive in-source fragmentation.
-
Visualizing Workflows and Relationships
Ion Suppression Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression issues.
Relationship of Factors Contributing to Ion Suppression
Caption: Factors contributing to ion suppression in the ESI source.
References
Stability of Melagatran-d11 in solution and plasma
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Melagatran-d11 stock solutions?
A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a light-resistant, airtight container. Stock solutions prepared in organic solvents such as DMSO should be stored at -80°C for up to one year. For short-term storage of a few days, refrigerated conditions (2-8°C) are acceptable.
Q2: How should I prepare my this compound working solutions for experiments?
A2: It is advisable to prepare fresh working solutions from a frozen stock solution on the day of the experiment. If you need to store working solutions, they should be kept at 2-8°C and used within 24 hours. Protect solutions from light.
Q3: What is the stability of this compound in human plasma?
A3: While specific data for this compound is unavailable, studies on similar compounds and general coagulation factors in plasma suggest that for short-term bench-top stability, plasma samples should be kept on ice and processed as quickly as possible. For long-term storage, plasma samples should be snap-frozen and stored at -80°C.
Q4: How many freeze-thaw cycles can I subject my plasma samples containing this compound to?
A4: It is highly recommended to minimize freeze-thaw cycles. For many analytes in plasma, more than three freeze-thaw cycles can lead to significant degradation[1]. It is best practice to aliquot plasma samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q5: Is this compound sensitive to pH?
A5: While specific studies on this compound are not available, related compounds have shown sensitivity to pH. Some peptide-like structures can undergo stereomutation under mildly basic conditions (pH 7.4) and are more stable at acidic pH (3-4). Therefore, the pH of your solutions could be a critical factor in the stability of this compound.
Q6: Should I be concerned about the photostability of this compound?
A6: As a general precaution for all pharmaceutical compounds, it is recommended to protect this compound, both in solid form and in solution, from light to prevent potential photodegradation. Photostability studies should be conducted as part of a comprehensive stability assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentrations) | Degradation of this compound in stock or working solutions. | Prepare fresh stock and working solutions. Ensure proper storage conditions (frozen, protected from light). Verify the quality of the solvent used for reconstitution. |
| Degradation of this compound in plasma samples. | Review sample handling procedures. Ensure plasma samples were promptly processed and frozen at -80°C. Avoid multiple freeze-thaw cycles by aliquoting samples. | |
| Adsorption to container surfaces. | Use low-adsorption polypropylene or silanized glass vials for storing solutions and samples. | |
| Appearance of unknown peaks in chromatogram | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Contamination of the sample or analytical system. | Check all reagents, solvents, and materials for sources of contamination. Clean the analytical instrument as per the manufacturer's instructions. | |
| Poor recovery during sample preparation (e.g., Solid-Phase Extraction) | Suboptimal SPE protocol. | Optimize the SPE method, including the choice of sorbent, wash, and elution solvents. Ensure the pH of the sample is appropriate for efficient binding to the sorbent. |
| Instability during the extraction process. | Minimize the time samples are at room temperature during the extraction process. Consider performing extraction steps on ice. |
Summary of Recommended Storage and Handling Conditions
Table 1: Recommended Storage of this compound
| Form | Storage Condition | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator, protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (Aqueous/Buffer) | 2-8°C | Up to 24 hours | Prepare fresh daily if possible. Protect from light. |
Table 2: Recommended Handling of Plasma Samples Containing this compound
| Condition | Recommendation | Rationale |
| Collection | Use citrate anticoagulant tubes. | Standard for coagulation studies. |
| Processing | Centrifuge to obtain platelet-poor plasma within 1 hour of collection. | Minimizes enzymatic degradation. |
| Short-Term Storage (Bench-top) | Keep on ice (0-4°C). | Slows down potential degradation. |
| Long-Term Storage | Snap-freeze in single-use aliquots and store at -80°C. | Optimal for preserving the integrity of most analytes in plasma[2][3]. |
| Freeze-Thaw Cycles | Avoid more than one freeze-thaw cycle. | Repeated cycles can lead to degradation of plasma components and the analyte[1]. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the appropriate stress medium to a final concentration of 100 µg/mL for the study.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the working solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the working solution with purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the working solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid powder and the working solution at 60°C for 24 hours in a temperature-controlled oven.
-
Photostability: Expose the solid powder and the working solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method to determine the percentage of this compound remaining and to detect any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using mass spectrometry.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Analysis of this compound in Human Plasma
This protocol describes a typical method for the extraction and quantification of this compound from human plasma using solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add an internal standard (a stable isotope-labeled analog of Melagatran if this compound is the analyte, or a different deuterated version).
-
Precipitate proteins by adding 600 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of an appropriate elution solvent (e.g., 50:50 methanol:0.25 M ammonium acetate buffer at pH 5.3).
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Caption: Experimental workflow for plasma sample analysis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent analytical results.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Effects of Freeze-Thaw Times on Screening Coagulation Tests and Factors VIII and IX Activities in Citrate-Anticoagulated Plasma at -20°C and -80°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
Troubleshooting low sensitivity for melagatran quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low sensitivity issues during the quantification of melagatran.
Troubleshooting Guide: Low Sensitivity
Low sensitivity in melagatran quantification can manifest as poor peak response, high limit of quantification (LLOQ), or failure to detect the analyte at expected concentrations. The following guide provides a systematic approach to identifying and resolving the root cause of these issues.
Q1: My melagatran signal is very low or absent. Where should I start troubleshooting?
When encountering low or no signal for melagatran, a logical first step is to investigate the sample preparation process, as inefficient extraction is a common cause of poor analyte recovery.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for sample preparation.
A high recovery of melagatran from plasma, often exceeding 90%, has been achieved using solid-phase extraction (SPE) on an octylsilica (C8) or mixed-mode (C8/cation exchange) sorbent.[1][2][3] If your recovery is significantly lower, consider the following:
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SPE Sorbent: Ensure you are using the appropriate sorbent. For melagatran, a C8 or mixed-mode C8/SO3- sorbent is recommended.[1]
-
Elution Solvent: The elution solvent must be strong enough to desorb melagatran from the SPE cartridge. A mixture of methanol or acetonitrile with a buffer of high ionic strength, such as ammonium acetate, has been shown to be effective.[1] For instance, a 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3) solution can yield recoveries above 80%.
-
Sample pH: The pH of the plasma sample and wash solutions can influence the retention of melagatran on the sorbent. Ensure the pH is optimized for your specific SPE protocol.
Q2: My sample preparation seems fine, but the sensitivity on the LC-MS/MS is still low. What should I check next?
If you have ruled out sample preparation issues, the next step is to optimize the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions.
Troubleshooting Workflow for LC-MS/MS Parameters
Caption: Troubleshooting workflow for LC-MS/MS parameters.
Key areas to investigate include:
-
Ionization Mode: Melagatran is readily ionized in positive electrospray ionization (ESI+) mode. Verify that your mass spectrometer is operating in the correct mode.
-
Mobile Phase Composition: The mobile phase should be compatible with ESI+ and promote the ionization of melagatran. A common mobile phase consists of acetonitrile and an aqueous buffer like ammonium acetate with formic acid. The organic content and pH of the mobile phase can significantly impact ionization efficiency.
-
Analytical Column: A C18 analytical column is typically used for the separation of melagatran. Poor peak shape or retention time shifts may indicate a degraded column that needs replacement.
-
Mass Spectrometry Parameters: Ensure that the correct multiple reaction monitoring (MRM) transitions are being monitored and that the collision energy and other source parameters are optimized for melagatran.
Q3: I've optimized my sample preparation and LC-MS/MS parameters, but my results are inconsistent, especially in patient samples. What could be the cause?
Inconsistent results, particularly when analyzing biological samples, often point to matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix.
Strategies to Mitigate Matrix Effects
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Improve Sample Cleanup: While protein precipitation is a quick method for sample preparation, it may not be sufficient to remove all interfering matrix components, such as phospholipids. Solid-phase extraction, as described in the protocols below, provides a more thorough cleanup.
-
Chromatographic Separation: Adjusting the chromatographic gradient to better separate melagatran from co-eluting matrix components can reduce ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., deuterated melagatran) is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a more accurate quantification.
Frequently Asked Questions (FAQs)
Q: What is a typical Lower Limit of Quantification (LLOQ) for melagatran in plasma? A: Published methods have achieved LLOQs in the range of 10 to 25 nmol/L for plasma samples. Specifically, an LLOQ of 10 nmol/L was achieved with a 500 µL plasma sample, and 25 nmol/L with a 200 µL sample. Another method reported a calibrated range starting from 0.010 µmol/L (10 nmol/L).
Q: What kind of extraction recovery should I expect for melagatran? A: With an optimized solid-phase extraction protocol, you can expect an absolute recovery of greater than 90% for melagatran from plasma. One study reported a recovery of over 92%.
Q: What are the recommended mass transitions for melagatran? A: While specific mass transitions can be instrument-dependent, melagatran is typically analyzed using positive electrospray ionization and multiple reaction monitoring. It is crucial to optimize the precursor and product ions on your specific mass spectrometer.
Q: Is a derivatization step necessary for melagatran analysis? A: No, derivatization is not typically required for the LC-MS/MS analysis of melagatran. The molecule has suitable properties for direct analysis by ESI-MS.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Melagatran from Human Plasma
This protocol is based on methodologies that have demonstrated high recovery and clean extracts.
-
Sample Pre-treatment:
-
To a 200 µL plasma sample, add the internal standard (e.g., deuterated melagatran).
-
Vortex mix the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE cartridge (or a mixed-mode C8/SO3- cartridge) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Follow with a second wash using a stronger organic solvent (e.g., 20% methanol in water) to remove more lipophilic interferences.
-
-
Elution:
-
Elute melagatran and the internal standard with 1 mL of an appropriate elution solvent. A suitable solvent is a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
-
-
Post-Elution:
-
The eluate can be directly injected or diluted with buffer before injection onto the LC-MS/MS system. Evaporation and reconstitution steps are generally not necessary with this method.
-
Protocol 2: LC-MS/MS Parameters for Melagatran Quantification
These parameters are a starting point and should be optimized for your specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Setting |
| Column | C18, e.g., 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium acetate with 5 mM acetic acid in water or 0.08% formic acid in 1.3 mM ammonium acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient starting with a low percentage of acetonitrile (e.g., 10%) and ramping up to elute melagatran. |
| Flow Rate | 0.75 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 10-20 µL |
Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimize for your instrument (e.g., 400-550 °C) |
| IonSpray Voltage | Optimize for your instrument (e.g., 4500-5500 V) |
| Curtain Gas | Optimize for your instrument |
| Collision Gas | Optimize for your instrument |
| Declustering Potential | Optimize for melagatran |
| Entrance Potential | Optimize for melagatran |
| Collision Energy | Optimize for each MRM transition |
| Collision Cell Exit Potential | Optimize for each MRM transition |
Data Presentation
Table 1: Published Performance Metrics for Melagatran Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L (for 500 µL plasma) | |
| 25 nmol/L (for 200 µL plasma) | ||
| 0.010 µmol/L (10 nmol/L) | ||
| Absolute Recovery from Plasma | > 92% | |
| > 90% | ||
| > 80% | ||
| Linearity Range | 0.010 - 4.0 µmol/L | |
| Accuracy at LLOQ | 96.9 - 101.2% | |
| Precision (RSD) at LLOQ | 6.6 - 17.1% | |
| Precision (RSD) > 3x LLOQ | 2.7 - 6.8% |
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC gradient for separation of melagatran and its metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of melagatran and its active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of melagatran that I should be monitoring in my LC analysis?
A1: The primary metabolites of melagatran to monitor are OH-melagatran and ethyl-melagatran. These are intermediate metabolites in the conversion of the prodrug ximelagatran to melagatran. Complete separation of these compounds from the parent drug is crucial for accurate quantification.
Q2: What type of LC column is most suitable for separating melagatran and its metabolites?
A2: Reversed-phase C18 columns are commonly reported and well-suited for the separation of melagatran and its metabolites. Look for columns with high-purity silica and end-capping to ensure good peak shape and minimize tailing.
Q3: What are the recommended starting mobile phases for this separation?
A3: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B). A common starting point is:
-
Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid or a low concentration ammonium acetate buffer (e.g., 10 mmol/L).[1]
-
Mobile Phase B: Acetonitrile with the same acidic modifier as mobile phase A.
Using a buffer like ammonium acetate can help maintain peak shape.[2] The acidic modifier helps to suppress the ionization of residual silanol groups on the column, reducing peak tailing for basic compounds like melagatran.
Q4: Why is a gradient elution necessary for this analysis?
A4: Gradient elution is often necessary when analyzing compounds with a range of polarities, such as a parent drug and its metabolites. An isocratic method might lead to poor resolution of early-eluting peaks or excessively broad peaks for late-eluting compounds. A gradient allows for the efficient elution of all analytes with good peak shape and resolution in a reasonable timeframe.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of an LC gradient for melagatran and its metabolites.
Poor Peak Shape
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic analytes and acidic residual silanols on the column.- Column contamination or overload.- Inappropriate mobile phase pH. | - Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep melagatran and its metabolites in a consistent protonated state and suppress silanol activity.[3]- Use a High-Purity, End-Capped Column: Modern C18 columns with high-purity silica minimize residual silanols.- Reduce Sample Load: Inject a smaller sample volume or a more dilute sample to check for column overload.- Clean the Column: Flush the column with a strong solvent to remove contaminants. |
| Peak Fronting | - Sample solvent is stronger than the initial mobile phase.- Poor solubility of the analyte in the mobile phase.- Column void or collapse. | - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.- Check Analyte Solubility: Ensure melagatran and its metabolites are fully dissolved before injection.- Replace Column: If a column void is suspected, replace the column. |
| Split Peaks | - Co-elution of an interfering compound.- Partially clogged column inlet frit.- Sample solvent effects. | - Modify Gradient: Adjust the gradient slope to improve the separation of the co-eluting peaks.- Back-flush the Column: Reverse the column direction and flush with a strong solvent (check manufacturer's instructions).- Inject in a Weaker Solvent: Ensure the sample solvent is not significantly stronger than the initial mobile phase. |
Poor Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inadequate separation between melagatran and its metabolites. | - Gradient is too steep.- Inappropriate mobile phase composition. | - Decrease Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation. You can achieve this by increasing the gradient time or decreasing the change in %B over time.- Optimize Mobile Phase: Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or different mobile phase additives to alter selectivity.- Adjust Temperature: Increasing the column temperature can sometimes improve resolution, but it may also decrease retention time. |
| All peaks elute too early. | - Initial mobile phase is too strong.- Gradient starts at too high of a %B. | - Decrease Initial %B: Start the gradient with a lower percentage of the organic solvent (Mobile Phase B).- Introduce an Isocratic Hold: Add a brief isocratic hold at the initial, low %B condition to allow for better focusing of the analytes on the column head before the gradient starts. |
Baseline Issues in Gradient Elution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift | - Mobile phase components have different UV absorbance at the detection wavelength.- Column is not properly equilibrated between runs. | - Use a Reference Wavelength: If using a PDA detector, set a reference wavelength to compensate for baseline drift.- Ensure Consistent Mobile Phase Additives: Add the same concentration of modifier (e.g., formic acid) to both Mobile Phase A and B.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | - Contaminants in the mobile phase or from a previous injection.- Carryover from the autosampler. | - Run a Blank Gradient: Inject a blank solvent to see if the ghost peaks are present. If so, the issue is likely with the mobile phase or system contamination.- Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents.- Incorporate a Column Wash Step: Add a high %B wash at the end of your gradient to elute any strongly retained compounds from the previous injection. |
Experimental Protocols
Starting LC-MS Method for Melagatran and Metabolites
This protocol provides a starting point for method development. Optimization will be required.
| Parameter | Recommended Condition |
| LC Column | High-purity, end-capped C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Initial Gradient Program (Scouting Gradient) | 10% to 90% B over 10 minutes |
Sample Preparation: Solid-Phase Extraction (SPE)
For biological matrices like plasma, a sample clean-up step is essential.
-
Conditioning: Condition a mixed-mode (e.g., C8/cation exchange) SPE cartridge.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute melagatran and its metabolites using a solvent mixture with high ionic strength and organic content (e.g., 50% methanol and 50% 0.25 M ammonium acetate buffer).
-
Dilution: Dilute the eluate with the initial mobile phase before injection.
Visualizations
References
Dealing with contamination issues in low-level melagatran analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the low-level analysis of melagatran.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in low-level melagatran analysis?
Contamination in low-level melagatran analysis can originate from several sources throughout the analytical workflow. These are broadly categorized as:
-
Personnel: Human contact is a primary source of contamination. This includes skin cells, hair, and fibers from clothing.[1][2] Saliva and sweat can introduce various organic and inorganic contaminants.[3]
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Laboratory Environment: Airborne particles such as dust, microorganisms, and volatile organic compounds from cleaning agents or other experiments can contaminate samples.[1][4]
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Equipment and Consumables: Improperly cleaned glassware, pipette tips, vials, and tubing can introduce contaminants from previous analyses or from the manufacturing process itself. Plasticizers, such as phthalates, can leach from plastic containers into the sample or solvents.
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Reagents and Solvents: Impurities in solvents, reagents, and even high-purity water can become significant at low-level analysis. Cross-contamination from shared reagents is also a risk.
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Sample Collection and Handling: The process of collecting biological samples can introduce contaminants. For instance, in clinical settings, contamination from intravenous fluids can occur. The materials used for sample storage can also be a source of contamination.
Q2: I am observing a consistent background signal at the mass-to-charge ratio (m/z) of melagatran in my blank samples. What could be the cause?
A consistent background signal for melagatran in blank samples, often referred to as "ghost peaks," typically points to carryover from the analytical system or contamination of the reagents.
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System Carryover: Melagatran from a previous high-concentration sample may have adsorbed to surfaces in the injection port, tubing, or the analytical column. This can then slowly elute in subsequent runs, causing a consistent background signal.
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Contaminated Solvents or Reagents: The mobile phase, reconstitution solvent, or internal standard solution may be contaminated with low levels of melagatran. This can occur if stock solutions are prepared in a contaminated area or if shared laboratory equipment is not properly cleaned.
-
Autosampler Contamination: The autosampler needle and wash station can be a source of carryover. The wash solvent might not be effective in completely removing the analyte between injections.
Q3: My melagatran peak is showing poor chromatographic peak shape, such as tailing or fronting. Could this be a contamination issue?
While poor peak shape is often related to chromatographic conditions (e.g., pH of the mobile phase, column degradation), contamination can be a contributing factor.
-
Matrix Effects: Co-eluting contaminants from the sample matrix can interfere with the ionization of melagatran in the mass spectrometer source, potentially affecting peak shape.
-
Column Contamination: Contaminants from previous injections can accumulate on the analytical column, leading to active sites that can interact with melagatran and cause peak tailing.
-
Sample Overload (Apparent): If the "contamination" is a high concentration of an interfering compound with a similar structure, it could overload the column, affecting the chromatography of the nearby eluting melagatran peak.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
One or more unexpected peaks are present in the chromatograms of samples, blanks, and standards.
-
The retention times of these peaks may or may not be consistent.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade or MS-grade solvents and high-purity water. Filter the mobile phase before use. |
| Leachables from Consumables | Run a blank analysis with only the mobile phase. Then, introduce new vials, caps, and pipette tips one by one to identify the source of leached contaminants. Consider using consumables certified for low-level analysis. |
| Cross-Contamination | Ensure dedicated glassware and equipment are used for melagatran analysis. Thoroughly clean all shared equipment between uses. |
| Carryover from Previous Injections | Inject several blank samples after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure and consider a more rigorous column washing step between runs. |
Issue 2: High Background Noise or Baseline Instability
Symptoms:
-
The baseline in the chromatogram is noisy, making it difficult to integrate low-level peaks.
-
The baseline shows significant drift or wander.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impure Solvents | Use the highest purity solvents available (LC-MS grade). Sparging the mobile phase with helium can help remove dissolved gases that contribute to noise. |
| Contaminated LC-MS System | Systematically flush the LC system, starting from the pumps and moving towards the detector, with a strong solvent mixture (e.g., isopropanol/water). Clean the mass spectrometer's ion source. |
| Environmental Contamination | Ensure the laboratory environment is clean and free from dust and volatile organic compounds. |
| Deteriorated Column | The analytical column may be degraded or fouled. Try washing the column according to the manufacturer's instructions or replace it with a new one. |
Experimental Protocols
Protocol 1: Cleaning Procedure for Reusable Glassware
-
Initial Rinse: Rinse glassware three times with deionized water.
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Sonication: Submerge glassware in a bath of mild laboratory detergent and sonicate for 15-20 minutes.
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Acid Wash: Rinse with deionized water, then soak in a 10% nitric acid solution for at least 1 hour.
-
Final Rinse: Rinse thoroughly with deionized water followed by a final rinse with high-purity (e.g., Milli-Q) water.
-
Drying: Dry in an oven at a temperature that will not damage the glassware. Store in a clean, covered environment.
Protocol 2: Solid-Phase Extraction (SPE) for Melagatran from Plasma
This protocol is a general guideline and may need optimization.
-
Conditioning: Condition a mixed-mode (e.g., C8/cation exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of high-purity water.
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Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).
-
Loading: Load 500 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove interfering substances.
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Elution: Elute melagatran with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis and their Potential Sources
| Contaminant | Common m/z | Potential Source |
| Phthalates | 149.0233 (fragment) | Plastic containers, tubing, vial caps |
| Polyethylene Glycol (PEG) | Variable (repeating units of 44 Da) | Surfactants, detergents, personal care products |
| Polydimethylsiloxane (PDMS) | Variable (repeating units of 74 Da) | Silicone tubing, septa, lubricants |
| Keratin | Variable (high mass) | Skin, hair, dust |
Table 2: Comparison of Blank Samples After Troubleshooting
| Troubleshooting Action | Melagatran Signal-to-Noise Ratio in Blank |
| Before Action | 5:1 |
| After Fresh Solvent Preparation | 3:1 |
| After System Flush | No detectable peak |
Visualizations
Caption: Workflow for troubleshooting contamination issues.
Caption: Potential contamination points in the sample preparation workflow.
References
Technical Support Center: Isotopic Exchange and Instability of Deuterated Standards
Welcome to the Technical Support Center for deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the isotopic exchange and instability of deuterated internal standards in analytical experiments, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.[1] The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several factors can promote the back-exchange of deuterium for hydrogen. These include:
-
Solvent Choice: Protic solvents like water and methanol can readily donate protons and facilitate exchange. Aprotic solvents such as acetonitrile are generally preferred.
-
pH: Acidic or basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is often found in the pH range of 2.5-7.
-
Temperature: Higher temperatures can increase the rate of isotopic exchange. It is advisable to keep samples, standards, and autosamplers cooled.
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. Labels on aromatic rings or aliphatic carbons are generally more stable.
Q3: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?
Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. This phenomenon, often referred to as "back-exchange," occurs when the deuterated standard is exposed to a hydrogen-rich environment, like the LC mobile phase.
Q4: My deuterated standard appears to co-elute slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?
Yes, this is a well-documented phenomenon known as the "deuterium isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. While often minor, this can sometimes lead to differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal and Inaccurate Quantification
Symptoms:
-
Decreasing peak area of the deuterated internal standard over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Data Summary: Factors Influencing Deuterium Exchange
The following table summarizes the key factors that can influence the rate of H/D exchange.
| Factor | Condition Promoting Exchange | Recommended Practice for Stability |
| Solvent | Protic (e.g., Water, Methanol) | Use aprotic solvents (e.g., Acetonitrile) when possible. |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C). |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions. |
| Label Position | Alpha to a Carbonyl Group | Be cautious with pH and temperature. |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Stability
This protocol is designed to assess the stability of a deuterated internal standard under the conditions of your analytical method.
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Materials:
-
Deuterated internal standard.
-
Blank matrix (e.g., plasma, urine) confirmed to be free of the analyte.
-
Solvents used in the sample preparation and mobile phase.
Methodology:
-
Sample Preparation: Prepare two sets of samples.
-
Set A (Time Zero): Spike the deuterated internal standard into the blank matrix at the working concentration. Immediately process and analyze the sample.
-
Set B (Incubated): Spike the deuterated internal standard into the blank matrix at the same concentration. Incubate the sample under conditions that mimic your typical sample preparation and run time (e.g., room temperature for 4 hours, or in the autosampler at 10°C for 24 hours).
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation or exchange.
-
Examine the mass spectra for any evidence of a decrease in the m/z, which would indicate the loss of deuterium.
-
Monitor for the appearance or increase of the unlabeled analyte's mass transition in Set B.
-
Protocol 2: General Handling and Storage of Deuterated Standards
Proper handling and storage are critical to maintaining the isotopic and chemical purity of deuterated standards.
Acclimatization:
-
Before opening, allow the sealed container of the deuterated standard to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
Handling:
-
Whenever possible, handle standards in a dry atmosphere, such as under dry nitrogen or argon.
-
Use thoroughly dried glassware to minimize water contamination.
Solution Preparation:
-
Reconstitute the standard in a high-purity aprotic solvent (e.g., acetonitrile, ethyl acetate) unless the manufacturer's instructions specify otherwise.
-
For stock solutions, use amber vials with PTFE-lined caps to protect from light and ensure a tight seal.
Storage:
-
Solids: Store at -20°C or colder in a desiccator to protect from moisture.
-
Solutions in Aprotic Solvents: Store at 2-8°C for short-to-medium term use (weeks to months) or at -20°C for longer-term storage. Always protect from light.
-
Refer to the manufacturer's certificate of analysis for specific storage instructions.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Melagatran: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of a bioanalytical method for melagatran using a deuterated internal standard against an alternative method using a non-deuterated (structural analog) internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely considered the gold standard in quantitative bioanalysis, particularly for regulatory submissions.[1] This preference is due to the ability of SIL-IS to closely mimic the analyte of interest throughout sample preparation and analysis, leading to more accurate and precise quantification.[1] This guide will delve into the specifics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for melagatran utilizing a deuterated internal standard and compare it with a hypothetical, yet representative, method using a structural analog as an internal standard.
Performance Comparison
The following table summarizes the key performance characteristics of the two approaches. The data for the deuterated standard method is derived from published studies on melagatran bioanalysis.[2][3] The performance of the non-deuterated standard method is based on general expectations for such assays as discussed in the literature.
| Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated Internal Standard (Structural Analog) |
| Specificity | High: Co-elution of analyte and IS minimizes the impact of matrix effects and differential extraction recovery. | Moderate to High: Potential for differential elution and extraction recovery compared to the analyte, which may lead to variability. |
| Precision (%RSD) | Typically 1-5% for concentrations above the limit of quantification. At LLOQ, RSD can be up to 17.1%. | Generally expected to be higher than with a deuterated standard due to potential differences in behavior during sample processing and analysis. |
| Accuracy (%Bias) | High: Typically within ±15% of the nominal concentration. | May be more variable, with a higher potential for bias due to differences in ionization efficiency and matrix effects between the analyte and the IS. |
| Recovery | High and consistent for both analyte and IS. Melagatran recovery has been reported to be >90%. | Recovery of the analyte and the IS may differ, potentially leading to inaccurate quantification if not carefully controlled. |
| Linearity | Excellent: A wide linear range is typically achieved (e.g., 0.010-4.0 micromol/L). | Good: A linear range can be established, but it may be more susceptible to variability at the lower and upper limits. |
| Matrix Effect | Minimized: The SIL-IS effectively compensates for ion suppression or enhancement. | More Susceptible: Differences in the physicochemical properties between the analyte and the IS can lead to differential matrix effects, impacting accuracy and precision. |
Experimental Protocols
Method 1: Bioanalytical Method for Melagatran using a Deuterated Internal Standard
This method is based on established and validated procedures for the quantification of melagatran in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Matrix: Human Plasma.
-
Internal Standard (IS): Deuterated melagatran (e.g., H 319/68 D2 13C2).
-
Procedure:
-
Plasma samples are thawed and vortexed.
-
An aliquot of plasma (e.g., 200-500 µL) is transferred to a clean tube.
-
The deuterated internal standard solution is added.
-
The samples are loaded onto an octylsilica (C8) or mixed-mode (C8/SO3-) solid-phase extraction plate or cartridge.
-
The cartridges are washed to remove interfering substances.
-
Melagatran and the internal standard are eluted with an appropriate solvent mixture (e.g., 50% methanol and 50% buffer).
-
The eluate may be diluted before injection.
-
2. Liquid Chromatography (LC)
-
Column: C18 analytical column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid). For example, 35% acetonitrile and 0.08% formic acid in 0.0013 mol/l ammonium acetate solution.
-
Flow Rate: e.g., 0.75 mL/min.
3. Mass Spectrometry (MS/MS)
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both melagatran and its deuterated internal standard.
Method 2: Bioanalytical Method for Melagatran using a Non-Deuterated Internal Standard (Structural Analog)
This hypothetical method is based on general principles of bioanalytical method development when a deuterated standard is unavailable. The choice of a structural analog would ideally be a compound with similar chemical and physical properties to melagatran.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Matrix: Human Plasma.
-
Internal Standard (IS): A structural analog of melagatran (e.g., a compound with a similar core structure but with a modification that allows for distinct mass spectrometric detection).
-
Procedure: The SPE procedure would be similar to Method 1. However, optimization of the wash and elution steps would be critical to ensure consistent recovery for both the analyte and the different internal standard.
2. Liquid Chromatography (LC)
-
Column: C18 analytical column.
-
Mobile Phase: Similar to Method 1, but the gradient or isocratic conditions may need to be adjusted to ensure baseline separation of melagatran, the internal standard, and any potential interfering peaks from the matrix.
-
Flow Rate: e.g., 0.75 mL/min.
3. Mass Spectrometry (MS/MS)
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: MRM would be used, with specific transitions optimized for both melagatran and the structural analog internal standard.
Workflow Diagrams
Caption: Experimental workflow for melagatran bioanalysis using a deuterated internal standard.
Caption: Experimental workflow for melagatran bioanalysis using a non-deuterated internal standard.
Conclusion
The use of a deuterated internal standard in the bioanalytical method for melagatran offers significant advantages in terms of accuracy, precision, and robustness. The co-elution and similar behavior of the analyte and the SIL-IS during sample processing and analysis effectively compensate for variability, leading to higher quality data. While a method using a structural analog can be developed and validated, it is more susceptible to issues related to differential recovery, matrix effects, and chromatographic separation, which can compromise data integrity. For regulated bioanalysis, the use of a deuterated internal standard remains the recommended and superior approach for the quantification of melagatran.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Internal Standards in Bioanalysis: A Comparative Guide to Melagatran-d11
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of therapeutic agents in biological matrices is paramount. The choice of a suitable internal standard (IS) is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Melagatran-d11 as an internal standard, contextualized within the broader landscape of available options, to aid in the development of high-fidelity bioanalytical methods for melagatran and similar compounds.
In quantitative bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing. Its primary function is to compensate for variability that can arise during the analytical workflow, such as sample preparation, injection volume differences, and matrix effects, thereby enhancing the accuracy and precision of the results.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization.[2] This ensures that any variations affecting the analyte will also proportionally affect the internal standard, allowing for accurate correction.
This compound , as a deuterated analog of melagatran, is expected to offer superior performance in bioanalytical assays. To illustrate the performance differences between a deuterated and a non-deuterated internal standard, this guide presents data from a validation study of a similar oral anticoagulant, apixaban. While direct comparative data for this compound is not publicly available, the principles demonstrated with apixaban are broadly applicable. In one study, the performance of a deuterated apixaban analog was compared to carbamazepine, a structurally unrelated internal standard.
Table 1: Comparison of Assay Performance with Different Internal Standard Types for a Direct Oral Anticoagulant (Apixaban)
| Performance Parameter | Deuterated Internal Standard (Apixaban-¹³C,d₃) | Non-Deuterated Internal Standard (Carbamazepine) |
| Accuracy (% Bias) | -10.8% to 7.2% | Within ±15% (specific values not detailed) |
| Precision (% CV) | Within-run: 0.70% - 6.98% Between-run: Not specified | Within-run: < 15% Between-run: < 15% |
| Extraction Recovery | > 98% | Not specified |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
The data, while from an analogous compound, highlights that stable isotope-labeled internal standards generally provide excellent accuracy and precision. The high recovery rate seen with the deuterated standard suggests it effectively tracks the analyte during sample preparation. While the non-deuterated standard also met validation criteria, the detailed performance data for the deuterated standard underscores the confidence that SIL-IS provides in bioanalytical methods.
Experimental Protocols
To objectively compare the performance of different internal standards for melagatran analysis, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the true values and the reproducibility of the measurements.
Protocol:
-
Prepare quality control (QC) samples in the relevant biological matrix (e.g., human plasma) at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Prepare separate sets of these QC samples, one to be analyzed with this compound as the internal standard and the other with the alternative internal standard.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy as the percent bias from the nominal concentration and the precision as the coefficient of variation (%CV).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).
Assessment of Matrix Effects
Objective: To evaluate the potential for ion suppression or enhancement from the biological matrix and the ability of the internal standard to compensate for these effects.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Blank matrix spiked with the analyte and internal standard pre-extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak area of the analyte in Set B to that in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The %CV of the IS-normalized MF across the different matrix sources should be ≤ 15%. A value close to 1 for the IS-normalized MF indicates effective compensation for matrix effects.
Mandatory Visualizations
To better understand the experimental and biological context, the following diagrams are provided.
Melagatran is the active form of the prodrug ximelagatran and acts as a direct thrombin inhibitor. Understanding its metabolic activation is crucial for interpreting pharmacokinetic data.
References
Cross-validation of melagatran assays between different laboratories
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate the cross-validation of melagatran assays between different laboratories. Ensuring that analytical methods produce comparable results across different sites is critical for the integrity of data in multi-center clinical trials and other collaborative research. This document outlines the experimental protocols for a common melagatran assay, presents a structure for comparing quantitative data, and illustrates the necessary workflows.
Data Presentation: Inter-Laboratory Comparison
The primary goal of a cross-validation study is to assess the agreement between two or more laboratories measuring the same set of samples. The results should be summarized to clearly demonstrate the level of concordance. Below are example tables that can be used to present the comparative data from two hypothetical laboratories, Lab A and Lab B.
Table 1: Comparison of Quality Control (QC) Sample Concentrations
| QC Level | Nominal Conc. (nmol/L) | Lab A Mean Conc. (nmol/L) | Lab B Mean Conc. (nmol/L) | % Bias Lab A | % Bias Lab B | Inter-Lab % Difference |
| Low | 30 | 29.5 | 30.8 | -1.7% | +2.7% | 4.3% |
| Mid | 300 | 305.2 | 294.5 | +1.7% | -1.8% | -3.6% |
| High | 3000 | 2980.1 | 3090.3 | -0.7% | +3.0% | 3.6% |
% Bias = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100 % Inter-Lab Difference = ((Lab B Mean Conc. - Lab A Mean Conc.) / ((Lab A Mean Conc. + Lab B Mean Conc.) / 2)) * 100
Table 2: Statistical Analysis of Incurred Study Samples
| Statistical Method | Parameter | Value | Acceptance Criteria | Result |
| Correlation Analysis | Pearson's r | 0.995 | > 0.90 | Pass |
| R² | 0.990 | > 0.81 | Pass | |
| Bland-Altman Plot | Mean Difference (nmol/L) | 5.2 | Within ±15% of mean | Pass |
| 95% Limits of Agreement | -15.8 to 26.2 | Pass | ||
| Lin's Concordance | Concordance Correlation Coeff. | 0.992 | > 0.90 | Pass |
Experimental Protocols
A robust cross-validation study relies on well-defined and harmonized experimental protocols. The following is a detailed methodology for the determination of melagatran in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and reliable method.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for extracting melagatran from plasma.[1][2]
-
Materials:
-
Octylsilica or mixed-mode (C8/SO3-) SPE cartridges/plates.
-
Human plasma samples (Quality Control samples and incurred study samples).
-
Melagatran reference standard and a stable isotope-labeled internal standard (e.g., D2,13C2-melagatran).
-
Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.
-
Tecan Genesis pipetting robot or manual equivalent.
-
-
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. For a 200-500 µL plasma sample, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute melagatran and the internal standard using an appropriate elution solvent. For mixed-mode SPE, a mixture of 50% methanol and 50% buffer (e.g., 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3) can be used.[2]
-
Post-Elution: The eluate can be diluted with buffer for direct injection or evaporated to dryness and reconstituted in the mobile phase.
-
LC-MS/MS Analysis
This protocol is a synthesis of validated methods for melagatran analysis.[1][2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem mass spectrometer with a positive electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Analytical Column: C18 stationary phase (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.08% formic acid in 0.0013 mol/l ammonium acetate). A typical composition is 35% acetonitrile.
-
Flow Rate: 0.3 - 0.75 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Melagatran: Precursor ion -> Product ion (specific m/z values to be determined based on instrumentation).
-
Internal Standard: Precursor ion -> Product ion.
-
-
Mandatory Visualizations
To clarify the relationships and workflows involved in a cross-validation study, the following diagrams are provided.
Caption: Workflow for an inter-laboratory cross-validation study.
Caption: Workflow for a typical LC-MS/MS melagatran assay.
References
- 1. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Incurred Sample Reanalysis in Melagatran Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methodologies and the critical role of Incurred Sample Reanalysis (ISR) in the context of pharmacokinetic (PK) studies of melagatran, a direct thrombin inhibitor. While specific ISR data for melagatran are not publicly available, this document outlines the established bioanalytical methods and the regulatory framework for ISR that would be applied to ensure the reliability of pharmacokinetic data.
Introduction to Melagatran and Incurred Sample Reanalysis
Melagatran is the active form of the prodrug ximelagatran and functions as a direct, competitive, and reversible inhibitor of thrombin.[1][2][3] Accurate characterization of its pharmacokinetic profile is crucial for understanding its efficacy and safety. Incurred sample reanalysis is a regulatory requirement in bioanalytical method validation to demonstrate the reproducibility of the measured concentrations in study samples. It involves reanalyzing a subset of samples from a given study on different days to corroborate the precision and accuracy established with quality control (QC) samples.
Comparison of Bioanalytical Methods for Melagatran and Other Direct Thrombin Inhibitors
The primary method for the quantification of melagatran in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). However, other methods are available for the broader class of direct thrombin inhibitors.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Coagulation Assays (e.g., aPTT, TT) |
| Principle | Separation by chromatography and detection by mass-to-charge ratio. | Measurement of clotting time in response to the drug. |
| Specificity | High; can distinguish between the parent drug and its metabolites. | Low; can be influenced by other factors affecting coagulation. |
| Sensitivity | High; can detect low concentrations of the drug. | Lower sensitivity compared to LC-MS/MS. |
| Throughput | High; suitable for analyzing a large number of samples. | Moderate; can be automated but generally lower throughput than LC-MS/MS. |
| Application | Definitive quantification for pharmacokinetic and bioequivalence studies. | Pharmacodynamic assessment and therapeutic drug monitoring. |
Incurred Sample Reanalysis: Procedure and Acceptance Criteria
While specific ISR data for melagatran studies are not available in the public domain, the following table outlines the generally accepted procedures and acceptance criteria as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Parameter | Guideline |
| Number of Samples | For studies with up to 1000 samples, 10% of samples are reanalyzed. For studies with more than 1000 samples, 10% of the first 1000 and 5% of the remaining samples are reanalyzed. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and the elimination phase of the pharmacokinetic profile. |
| Acceptance Criteria | For small molecules like melagatran, at least 67% (two-thirds) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and reanalyzed values. |
| Calculation | Percentage Difference = ((Initial Value - Reanalyzed Value) / Mean of Initial and Reanalyzed Values) * 100 |
Experimental Protocols
Protocol for Melagatran Quantification in Human Plasma using LC-MS/MS
This protocol is based on established and validated methods for the determination of melagatran in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C8/SO3(-) mixed-mode SPE plate with methanol followed by equilibration with buffer.
-
Load 200 µL of human plasma sample onto the SPE plate.
-
Wash the plate with a series of buffers to remove interfering substances.
-
Elute melagatran and the internal standard with a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).
2. Liquid Chromatography
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with acetonitrile concentration varying from 10% to 30% (v/v) and ammonium acetate and acetic acid concentration kept constant at 10 and 5 mmol/L, respectively.
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for specific precursor-to-product ion transitions for melagatran and its internal standard.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of melagatran to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of melagatran in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Mechanism of action of melagatran as a direct thrombin inhibitor.
Caption: Workflow of a pharmacokinetic study incorporating Incurred Sample Reanalysis.
References
Establishing the Limit of Quantification for Melagatran in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive limit of quantification (LOQ) is a critical step in the bioanalysis of pharmaceuticals like melagatran. This guide provides a comparative overview of methodologies for determining the LOQ of melagatran in plasma, with a focus on supporting experimental data and detailed protocols.
Melagatran, the active metabolite of the prodrug ximelagatran, is a direct thrombin inhibitor that requires precise and accurate quantification in plasma for pharmacokinetic and pharmacodynamic studies. The LOQ represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. This guide compares the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative coagulation-based assays.
Quantitative Data Summary
The following table summarizes the reported LOQ values for melagatran in human plasma using a validated LC-MS/MS method.
| Analytical Method | Limit of Quantification (LOQ) | Matrix | Sample Volume | Reference |
| LC-MS/MS | 10 nmol/L | Human Plasma | 500 µL | [1] |
| LC-MS/MS | 25 nmol/L | Human Plasma | 200 µL | [1] |
| LC-MS/MS | 10 nmol/L (0.010 µmol/L) | Human Plasma | Not Specified | [2] |
Comparison of Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the most widely accepted and validated method for the quantification of melagatran in plasma due to its high sensitivity, specificity, and accuracy.
-
Advantages:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of melagatran and its internal standard, minimizing interference from other plasma components.
-
High Sensitivity: LC-MS/MS methods can achieve very low LOQs, enabling the quantification of melagatran at concentrations relevant to clinical and preclinical studies.
-
Accuracy and Precision: Validated LC-MS/MS assays demonstrate excellent accuracy and precision over a wide range of concentrations.
-
-
Disadvantages:
-
High Cost: The instrumentation and maintenance costs for LC-MS/MS systems are substantial.
-
Complex Methodology: Method development and validation require significant expertise.
-
Throughput: While automation has improved throughput, sample preparation can still be time-consuming.
-
Coagulation-Based Assays: An Indirect Approach
Coagulation-based assays, such as the prothrombin time (PT) assay, measure the anticoagulant effect of drugs like melagatran rather than their direct concentration.
-
Advantages:
-
Lower Cost: These assays are generally less expensive to perform than LC-MS/MS.
-
Wide Availability: Coagulation analyzers are common in clinical laboratories.
-
-
Disadvantages:
-
Lack of Specificity: These assays are affected by various factors in the plasma, leading to a lack of specificity for melagatran.
-
High Variability: Studies have shown that the sensitivity of PT reagents to melagatran varies widely, leading to inconsistent results. For instance, the concentration of melagatran required to double the prothrombin time varied significantly between different commercial PT kits[3].
-
Unsuitability for Quantification: Due to the high variability and lack of a direct concentration measurement, PT assays and the resulting International Normalized Ratio (INR) cannot be used to reliably monitor melagatran activity or determine its concentration[3].
-
Experimental Protocols
A detailed experimental protocol for the determination of melagatran in plasma by LC-MS/MS is provided below, based on published and validated methods.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract melagatran from the plasma matrix and remove interfering substances.
-
Procedure:
-
Plasma samples (200-500 µL) are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled version of melagatran) is added to each sample.
-
The samples are acidified (e.g., with formic acid).
-
The samples are loaded onto an octylsilica or a mixed-mode (C8/cation exchange) SPE cartridge.
-
The cartridges are washed with a series of solutions (e.g., acidic water, methanol/water mixtures) to remove interfering components.
-
Melagatran and the internal standard are eluted with a solvent mixture (e.g., methanol/ammonium acetate buffer).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis. An alternative approach involves a fully automated 96-well plate extraction without an evaporation step.
-
2. Liquid Chromatography (LC)
-
Objective: To separate melagatran and its internal standard from any remaining matrix components before detection.
-
Typical Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic or acetic acid) is commonly used.
-
Flow Rate: Approximately 0.75 mL/min.
-
Injection Volume: 10-20 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify melagatran and the internal standard with high specificity and sensitivity.
-
Typical Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for melagatran and its internal standard are monitored.
-
4. Establishing the Limit of Quantification (LOQ)
-
Procedure:
-
A series of calibration standards are prepared by spiking known concentrations of melagatran into blank plasma.
-
The lowest concentration on the calibration curve that can be measured with acceptable precision (relative standard deviation ≤ 20%) and accuracy (within ±20% of the nominal value) is defined as the LOQ.
-
This is typically determined by analyzing at least five replicates of the LOQ sample.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for establishing the LOQ of melagatran in plasma using LC-MS/MS.
Caption: Workflow for LOQ determination of melagatran in plasma.
References
- 1. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Automated vs. Manual Sample Preparation for the Determination of Melagatran in Biological Matrices
This guide provides a detailed comparison of automated and manual sample preparation methods for the quantitative analysis of melagatran, a direct thrombin inhibitor, in biological samples such as plasma. The performance characteristics, including recovery, precision, and sample throughput, are critically evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Introduction
The accurate quantification of therapeutic drugs like melagatran is crucial in both preclinical and clinical studies. Sample preparation is a critical step in the analytical workflow, significantly impacting the reliability and efficiency of the subsequent analysis, typically performed by liquid chromatography-mass spectrometry (LC-MS). While manual methods have been traditionally employed, automated platforms are increasingly adopted. This guide compares these two approaches, highlighting their respective advantages and disadvantages.
Performance Characteristics
The choice between automated and manual sample preparation often depends on the desired balance between throughput, data quality, and cost. Below is a summary of typical performance characteristics based on solid-phase extraction (SPE) for a small molecule drug like melagatran in plasma.
Table 1: Comparison of Performance Characteristics for Automated vs. Manual SPE
| Parameter | Automated SPE | Manual SPE | Typical Improvement with Automation |
| Recovery | 85 - 95% | 75 - 90% | ~5-10% higher and more consistent |
| Precision (RSD) | < 5% | 5 - 15% | 2-3 fold improvement |
| Sample Throughput | 96 samples in 1-2 hours | 24-48 samples in 4-6 hours | > 4-fold increase |
| Analyst Time | < 30 minutes (setup) | 4-6 hours (hands-on) | Significant reduction in hands-on time |
| Solvent Consumption | Optimized and lower | Higher and more variable | ~20-40% reduction |
| Risk of Human Error | Minimized | Higher | Substantially lower |
Experimental Workflows
The fundamental steps in solid-phase extraction remain the same for both methods, but the execution differs significantly, impacting reproducibility and throughput.
Caption: Manual Solid-Phase Extraction (SPE) Workflow.
Caption: Automated Solid-Phase Extraction (SPE) Workflow.
Detailed Experimental Protocols
The following sections describe representative protocols for manual and automated sample preparation of melagatran from human plasma using a generic mixed-mode cation exchange SPE plate.
4.1. Manual SPE Protocol
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., melagatran-d3) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Plate Conditioning: Place a 96-well mixed-mode cation exchange SPE plate on a vacuum manifold. Condition the wells with 500 µL of methanol followed by 500 µL of water.
-
Sample Loading: Load the pre-treated samples into the wells and apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the wells with 500 µL of 0.1% formic acid in water.
-
Wash the wells with 500 µL of methanol.
-
Dry the plate under high vacuum for 5 minutes.
-
-
Elution: Place a clean collection plate inside the manifold. Elute the analyte with 2 x 250 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Seal the plate and vortex before placing it in the autosampler for LC-MS analysis.
4.2. Automated SPE Protocol (Conceptual)
This protocol is designed for a standard automated liquid handling platform.
-
Deck Setup:
-
Place the 96-well mixed-mode SPE plate on the designated SPE vacuum station.
-
Place the 96-well plate containing pre-treated plasma samples on a sample rack.
-
Place a 96-well collection plate in the elution position.
-
Fill reagent troughs with methanol, water, wash solutions, and elution solvent.
-
-
Method Execution:
-
Launch the pre-programmed method for melagatran extraction.
-
The liquid handler will automatically perform the following steps:
-
Conditioning: Aspirates and dispenses 500 µL of methanol, then 500 µL of water to all 96 wells.
-
Sample Loading: Aspirates the pre-treated samples and dispenses them into the SPE wells at a controlled flow rate.
-
Washing: Sequentially aspirates and dispenses the two wash solutions to all wells. The system automatically applies and releases vacuum as needed.
-
Elution: The robot moves the collection plate into position and dispenses the elution solvent into the wells.
-
-
-
Post-Processing (Offline): The collection plate is manually transferred to an evaporator for dry-down and then to the liquid handler for automated reconstitution before being sealed for LC-MS analysis.
Conclusion
The choice between automated and manual sample preparation for melagatran analysis is a trade-off between initial investment and long-term efficiency and data quality.
-
Manual preparation is suitable for a low number of samples where initial cost is a primary concern. However, it is labor-intensive and more susceptible to variability and human error, which can compromise data precision.
-
Automated preparation offers significantly higher throughput, superior precision, and improved analyst safety. The reduction in hands-on time frees up skilled personnel for other tasks like data analysis and method development. For laboratories conducting routine bioanalysis or high-throughput screening, automation provides a robust and efficient solution that leads to higher quality, more reproducible data.
Accuracy and precision requirements for clinical bioanalysis of anticoagulants
For researchers, scientists, and drug development professionals, ensuring the accuracy and precision of bioanalytical methods is paramount for reliable clinical data. This guide provides a comparative overview of the performance of common analytical techniques for several key anticoagulants, supported by experimental data and detailed protocols.
The clinical monitoring of anticoagulant concentrations is crucial for optimizing therapeutic efficacy while minimizing the risk of bleeding or thrombotic events. The choice of bioanalytical method significantly impacts the reliability of these measurements. This guide delves into the accuracy and precision requirements for the clinical bioanalysis of widely used anticoagulants, including warfarin, heparin, and Direct Oral Anticoagulants (DOACs) such as apixaban and rivaroxaban.
Regulatory Framework for Bioanalytical Method Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation to ensure the quality and consistency of data. The core principle is that the method must be suitable for its intended purpose.
According to these guidelines, the acceptance criteria for accuracy and precision are as follows:
-
Accuracy: The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[1]
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1]
These criteria apply to both chromatographic methods and ligand-binding assays.
Comparative Performance of Bioanalytical Methods
The selection of an analytical technique depends on various factors, including the specific anticoagulant, the required sensitivity and selectivity, and the laboratory's capabilities. The two most prominent methods in this field are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and chromogenic or anti-Xa assays.
Data Summary
The following table summarizes the reported accuracy and precision data for the bioanalysis of various anticoagulants using different analytical methods.
| Anticoagulant | Analytical Method | Accuracy (% Bias or % Nominal) | Precision (%RSD or %CV) | Reference(s) |
| Warfarin | LC-MS/MS | 93.7% - 113.8% | ≤12.1% | [2] |
| LC-MS/MS | 88.14% - 113.05% | <10.0% | [3] | |
| HPLC-FLD | %diff < ±15% | %RSD < ±15% | [4] | |
| Heparin (LMWH) | Chromogenic Anti-Xa Assay | Correlation (r) = 0.98 with reference method | RSD = 1.1% - 6.6% | |
| Apixaban | LC-MS/MS | 86% - 111% | <15% | |
| LC-MS/MS | Inter-batch: 98.79% - 106.23% | Inter-batch: 2.24% - 8.72% | ||
| Anti-Xa Assay | Correlation (r) = 0.96 with LC-MS/MS | - | ||
| Rivaroxaban | LC-MS/MS | <15% from nominal | <15% | |
| Anti-Xa Assay | Correlation (r) = 0.97 with LC-MS/MS | - | ||
| Anti-Xa Assay | Overall bias: 14.7 - 19.0 µg/L vs LC-MS/MS | - |
Note: Correlation coefficients (r) indicate the strength of the linear relationship between the tested method and a reference method (typically LC-MS/MS), with values closer to 1 indicating a stronger correlation. Direct accuracy and precision data for chromogenic assays are often presented as correlation and bias compared to a reference method.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are representative experimental protocols for the analysis of warfarin and a direct oral anticoagulant (DOAC) using LC-MS/MS.
Protocol 1: Bioanalysis of Warfarin in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., warfarin-d5).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to separate warfarin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for warfarin.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for warfarin and its internal standard.
Protocol 2: Bioanalysis of Apixaban (DOAC) in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., apixaban-d7).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase:
-
A: Ammonium formate buffer in water
-
B: Methanol or acetonitrile
-
-
Gradient Elution: A rapid gradient is typically employed for high-throughput analysis.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for apixaban and its internal standard.
Visualizing Key Concepts and Workflows
To further clarify the concepts and processes involved in the clinical bioanalysis of anticoagulants, the following diagrams have been generated.
The diagram above illustrates the fundamental concepts of accuracy and precision, which are critical for validating bioanalytical methods. An ideal method is both accurate and precise, consistently delivering results that are close to the true value.
This workflow diagram outlines the key stages in a typical LC-MS/MS-based bioanalytical process, from sample collection to the final reporting of results. Each step must be carefully controlled to ensure the overall accuracy and precision of the measurement.
Conclusion
The accurate and precise measurement of anticoagulant concentrations is essential for patient safety and the development of new therapies. While LC-MS/MS is often considered the gold standard due to its high selectivity and accuracy, chromogenic assays offer a valuable, often more accessible, alternative for routine clinical monitoring, particularly for DOACs. The choice of method should be guided by the specific clinical or research question, the required performance characteristics, and regulatory guidelines. The data and protocols presented in this guide provide a foundation for selecting and validating appropriate bioanalytical methods for anticoagulant analysis.
References
- 1. fda.gov [fda.gov]
- 2. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Platforms for Melagatran Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of melagatran, a direct thrombin inhibitor, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity. This guide provides an objective comparison of various LC-MS/MS platforms for melagatran analysis, supported by experimental data from published literature.
Data Presentation: A Comparative Overview of LC-MS/MS Methodologies
Table 1: Sample Preparation and Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) with mixed-mode C8/SO3- sorbent | Solid-Phase Extraction (SPE) on octylsilica |
| LC System | Not Specified | Not Specified |
| Column | C18 analytical column | C18 stationary phase |
| Mobile Phase A | 10 mmol/L Ammonium acetate and 5 mmol/L Acetic acid in water | 0.0013 mol/L Ammonium acetate with 0.08% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% to 30% Acetonitrile (v/v) | Isocratic at 35% Acetonitrile |
| Flow Rate | 0.75 mL/min | Not Specified |
| Internal Standard | Isotope-labelled melagatran | H 319/68 D2 13C2 (isotope-labelled melagatran) |
Table 2: Mass Spectrometry Conditions and Performance
| Parameter | Method 1[1] | Method 2[2] |
| Mass Spectrometer | Not Specified | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Not Specified | Not Specified |
| Linearity Range | 0.010 - 4.0 µmol/L | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L | 10 or 25 nmol/L (for 500 or 200 µL plasma, respectively) |
| Accuracy at LLOQ | 96.9 - 101.2% | Not Specified |
| Precision (RSD) at LLOQ | 6.6 - 17.1% | Not Specified |
| Accuracy (above 3x LLOQ) | 94.7 - 102.6% | Not Specified |
| Precision (RSD) (above 3x LLOQ) | 2.7 - 6.8% | 1 - 5% (for concentrations above LLOQ) |
| Recovery | > 80% | > 92% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and adapting these methods in your own laboratory. Below are summaries of the methodologies described in the cited literature.
Method 1: Automated Solid-Phase Extraction with Gradient LC-MS/MS[1]
This method was developed for the simultaneous determination of ximelagatran, melagatran, and two of its metabolites in human plasma.
-
Sample Preparation: Plasma samples were extracted using an automated 96-well plate solid-phase extraction (SPE) procedure on a mixed-mode (C8/SO3-) sorbent. The analytes, along with their isotope-labeled internal standards, were eluted with a high ionic strength solution of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3). This high recovery method (>80%) did not require an evaporation and reconstitution step.[1]
-
Liquid Chromatography: The separation was performed on a C18 analytical column with a gradient elution. The mobile phase consisted of a constant concentration of 10 mmol/L ammonium acetate and 5 mmol/L acetic acid, with the acetonitrile concentration varying from 10% to 30% (v/v). The flow rate was maintained at 0.75 mL/min.[1]
-
Mass Spectrometry: Analysis was carried out using positive electrospray ionization mass spectrometry. The extracts were diluted 1:3 with buffer before direct injection onto the LC column.
Method 2: Solid-Phase Extraction with Isocratic LC-MS/MS
This method describes the determination of melagatran in human plasma and urine.
-
Sample Preparation: Melagatran was isolated from plasma using solid-phase extraction on octylsilica plates or tubes. The absolute recovery from plasma was greater than 92%.
-
Liquid Chromatography: A C18 stationary phase was used for chromatographic separation. The mobile phase was an isocratic mixture of 35% acetonitrile and 0.08% formic acid in a 0.0013 mol/L ammonium acetate solution.
-
Mass Spectrometry: Detection was performed using positive electrospray ionization with multiple reaction monitoring.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of melagatran in a biological matrix using LC-MS/MS.
Caption: A generalized workflow for melagatran quantification.
References
- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Methodologies: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research and regulatory submission. The choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's robustness, accuracy, and precision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against structural analog internal standards, supported by experimental data and aligned with global regulatory expectations.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), strongly advocate for the use of SIL-ISs in bioanalytical methods, particularly those employing mass spectrometry.[1][2][3] The harmonized ICH M10 guideline, now the global standard, underscores the importance of a well-characterized IS to ensure data integrity.[3][4] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), making it the ideal mimic for the analyte's behavior during sample processing and analysis.
While SIL-ISs are considered the "gold standard," practical considerations such as cost and availability sometimes lead to the use of structural analogs—compounds with similar physicochemical properties but a different chemical structure. This guide will delve into the performance differences between these two choices, providing clear data to inform the selection of the most appropriate IS for your bioanalytical needs.
Quantitative Performance Comparison
The superiority of a SIL-IS is most evident when examining key validation parameters such as accuracy, precision, and the ability to compensate for matrix effects. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Internal Standard | Accuracy (% Bias) | Precision (%CV) | Key Findings |
| Everolimus | Stable Isotope-Labeled | Everolimus-d4 | Not explicitly stated, but showed better correlation with a reference method (slope = 0.95) | 4.3% - 7.2% | Offered a more favorable comparison with an independent LC-MS/MS method. |
| Structural Analog | 32-desmethoxyrapamycin | Not explicitly stated, but showed acceptable correlation (slope = 0.83) | 4.3% - 7.2% | Both internal standards had acceptable performance. | |
| Lapatinib | Stable Isotope-Labeled | Lapatinib-d3 | Within 100 ± 10% | <11% | Corrected for interindividual variability in recovery from patient plasma. |
| Structural Analog | Zileuton | Within 100 ± 10% | <11% | Failed to account for variations in interindividual matrices. | |
| Angiotensin IV | Stable Isotope-Labeled | SIL analog | Improved | Improved | Indispensable for quantifying Angiotensin IV in dialysates. |
| Structural Analog | Norleucine1-Ang IV | Not improved | Not improved | Not suited as an internal standard for this application. |
Table 2: Matrix Effect Compensation
| Analyte | Internal Standard Type | Matrix Effect Observation | Conclusion |
| Ethambutol | Stable Isotope-Labeled (Deuterated) | IS Normalized Matrix Factor close to 1.0 | Effectively tracks and compensates for matrix-induced variations. |
| Structural Analog (Cimetidine) | Acceptable control over matrix effects | A deuterated standard provides a higher degree of confidence. | |
| General Observation | Stable Isotope-Labeled | Co-elution allows for better compensation of matrix-induced ion suppression or enhancement. | The preferred choice for mitigating matrix effects. |
| Structural Analog | Differences in physicochemical properties can lead to differential matrix effects and impact accuracy. | Requires careful selection and rigorous validation. |
Experimental Protocols
A robust assessment of internal standard performance is a critical component of bioanalytical method validation. The following provides a generalized methodology for an experiment designed to compare the performance of a SIL-IS against a structural analog IS.
Objective:
To compare the accuracy, precision, and matrix effect compensation of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of Analyte X in human plasma using LC-MS/MS.
Materials:
-
Analyte X reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of Analyte X
-
Structural Analog Internal Standard (Analog-IS)
-
Control human plasma (from at least 6 different sources)
-
All necessary solvents, reagents, and consumables for LC-MS/MS analysis
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X, SIL-IS, and Analog-IS in an appropriate solvent (e.g., methanol, acetonitrile).
-
Prepare a series of working standard solutions of Analyte X by serial dilution to create calibration standards.
-
Prepare separate working solutions for the SIL-IS and Analog-IS at a constant concentration.
-
-
Sample Preparation:
-
For each internal standard, prepare two sets of calibration curve standards and quality control (QC) samples (at low, medium, and high concentrations) by spiking the appropriate working solutions into control human plasma.
-
To one set, add the SIL-IS working solution. To the second set, add the Analog-IS working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Optimize the mass spectrometer parameters for the detection of Analyte X, SIL-IS, and Analog-IS.
-
-
Data Analysis and Performance Evaluation:
-
Accuracy and Precision:
-
Construct calibration curves for each internal standard by plotting the peak area ratio (Analyte X / IS) against the nominal concentration.
-
Calculate the concentration of the QC samples using their respective calibration curves.
-
Determine the intra- and inter-assay precision (%CV) and accuracy (%bias) for each set of QCs.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte X and IS in a neat solution.
-
Set B: Blank plasma extract spiked with Analyte X and IS post-extraction.
-
Set C: Blank plasma spiked with Analyte X and IS pre-extraction.
-
-
Calculate the Matrix Factor (MF) for each IS by comparing the peak area of the IS in Set B to Set A.
-
Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the IS. A value close to 1 indicates effective compensation.
-
-
Visualizing Key Concepts and Workflows
To further clarify the principles and processes involved, the following diagrams illustrate the bioanalytical workflow, the rationale for internal standard selection, and the concept of matrix effect compensation.
Bioanalytical workflow with an internal standard.
Decision tree for internal standard selection.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of Melagatran-d11: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step procedure for the proper and safe disposal of Melagatran-d11, ensuring the safety of laboratory personnel and the protection of our environment. While specific institutional and local regulations must always be consulted and adhered to, the following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for its non-deuterated counterpart, Melagatran, this compound should be treated as hazardous.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1][2][3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
-
Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated vials, weighing paper, gloves) from liquid waste (e.g., solutions in organic solvents or aqueous buffers).
-
-
Waste Accumulation and Storage:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. If dissolved in a solvent, it should be collected with other compatible solvent waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary for Disposal
For clarity and quick reference, the following table summarizes the key aspects of this compound waste management.
| Waste Type | Recommended Container | Disposal Method | Key Handling Notes |
| Solid this compound | Labeled, sealed, leak-proof solid waste container. | Incineration via a licensed waste disposal service. | Segregate from liquid and non-hazardous waste. |
| Liquid this compound | Labeled, sealed, compatible liquid waste container. | Incineration via a licensed waste disposal service. | Segregate based on solvent compatibility. Collect rinsate from triple-rinsed containers as hazardous liquid waste. |
| Contaminated Labware | Labeled sharps or solid waste container as appropriate. | Incineration via a licensed waste disposal service. | Decontaminate where possible before disposal. Sharps must be in a puncture-resistant container. |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the triple-rinse procedure for empty containers to ensure they are decontaminated before being discarded as non-hazardous waste.
Triple-Rinse Procedure:
-
Select a solvent that readily dissolves this compound.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and agitate the container.
-
Empty the solvent (rinsate) into the designated hazardous liquid waste container.
-
Repeat this process two more times for a total of three rinses.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Melagatran-d11
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Melagatran-d11. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The required PPE is determined by the potential for exposure and the nature of the handling procedure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or if there is a risk of aerosolization. |
Hazard Identification and Safety Precautions
Melagatran is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Hazard Summary:
| Hazard | Classification | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | GHS07 |
| Skin Corrosion/Irritation | Category 2 | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | GHS07 |
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Operational Plan: Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Disposal Plan: this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Solid Waste: Collect all solid waste, including unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of this compound waste is incineration by a licensed professional waste disposal service.[1]
-
Regulations: All disposal activities must comply with local, state, and federal regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
